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  • Product: 4-Acetylamino-furazan-3-carboxylic acid
  • CAS: 309740-95-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Acetylamino-furazan-3-carboxylic Acid

Abstract The 1,2,5-oxadiazole (furazan) ring is a high-nitrogen heterocycle that serves as a critical scaffold in both energetic materials and medicinal chemistry.[1] Its inherent high positive enthalpy of formation make...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,5-oxadiazole (furazan) ring is a high-nitrogen heterocycle that serves as a critical scaffold in both energetic materials and medicinal chemistry.[1] Its inherent high positive enthalpy of formation makes it valuable for energetic applications, while its ability to act as a bioisostere for other functional groups has led to its incorporation into various biologically active molecules. This guide provides a comprehensive, two-step methodology for the synthesis of 4-Acetylamino-furazan-3-carboxylic acid. We first detail a safe, efficient, and scalable one-pot synthesis of the key intermediate, 4-Aminofurazan-3-carboxylic acid, which addresses the significant safety concerns associated with previous methods.[2] Subsequently, we describe a robust protocol for the N-acetylation of this intermediate to yield the target compound. This document is intended for researchers and professionals in chemical synthesis and drug development, offering field-proven insights and detailed, self-validating protocols grounded in established literature.

Synthesis of Key Intermediate: 4-Aminofurazan-3-carboxylic Acid

Rationale & Strategic Overview

The synthesis of 4-Aminofurazan-3-carboxylic acid has historically been challenged by issues of inefficiency, poor reproducibility, and, most critically, dangerous exothermic runaways.[1] The protocol detailed herein is based on an improved, all-aqueous approach that provides superior yields and a significantly enhanced safety profile by ensuring better thermal management.[2][3] This one-pot synthesis starts from readily available starting materials and avoids the formation of hazardous intermediates, making it suitable for scale-up operations.[2]

Experimental Protocol: A Safer One-Pot Synthesis

This procedure is adapted from the validated, safety-conscious method developed by Miller et al.[2][3]

Step 1: Formation of Potassium Cyanoglyoxylate-1-oxime

  • To a stirred solution of potassium cyanide (KCN) in water, add glyoxylic acid monohydrate at a controlled temperature below 20 °C.

  • Once the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete, forming an aqueous solution of potassium cyanoglyoxylate.

  • Cool the resulting solution in an ice bath and add a solution of hydroxylamine hydrochloride, keeping the temperature below 10 °C.

  • Slowly add a solution of potassium hydroxide (KOH) to the reaction mixture, ensuring the temperature does not exceed 15 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours. The intermediate, potassium cyanoglyoxylate-1-oxime, is formed in situ and is not isolated.

Step 2: Cyclization and Hydrolysis to 4-Aminofurazan-3-carboxylic Acid

  • To the solution from the previous step, slowly and carefully add concentrated sulfuric acid while maintaining the temperature below 25 °C using an ice bath. Caution: This step is exothermic.

  • After the acid addition, heat the reaction mixture to 80-85 °C for 4-6 hours. This promotes the cyclization to the furazan ring and subsequent hydrolysis of the nitrile group to a carboxamide, which then rearranges to the amino acid.

  • Cool the reaction mixture to 0-5 °C. The product, 4-Aminofurazan-3-carboxylic acid, will precipitate as a solid.

  • Isolate the solid product by vacuum filtration.

  • Wash the collected solid with cold water and then with a small amount of cold ethanol to remove residual impurities.

  • Dry the product under vacuum to yield 4-Aminofurazan-3-carboxylic acid as a stable, solid material.

Causality and Safety Insights
  • Aqueous Medium: The use of an all-aqueous system is a deliberate choice to improve heat transfer and mitigate the risk of a thermal runaway, a known hazard in previous syntheses.[1]

  • Temperature Control: Strict temperature control during the addition of reagents, particularly sulfuric acid, is paramount to prevent uncontrolled exothermic events.

  • Product Stability: Differential Scanning Calorimetry (DSC) studies have shown that 4-Aminofurazan-3-carboxylic acid exhibits a strong exothermic event at 224 °C, likely initiated by decarboxylation.[1] This thermal stability profile is acceptable for standard laboratory handling but should be considered for downstream applications at elevated temperatures.

Synthesis of 4-Acetylamino-furazan-3-carboxylic Acid

Rationale & Strategic Overview

The conversion of the primary amino group of 4-Aminofurazan-3-carboxylic acid to an acetamide is achieved via N-acetylation. This reaction modulates the electronic properties of the substituent and is a common step in pharmaceutical synthesis.[4] Acetic anhydride is selected as the acetylating agent due to its high reactivity and the straightforward workup of the resulting products.[5] The reaction is performed in a suitable solvent to ensure homogeneity and control.

Experimental Protocol: N-Acetylation
  • Suspend 4-Aminofurazan-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent, such as glacial acetic acid or N,N-Dimethylformamide (DMF).

  • To this suspension, add acetic anhydride (1.1 - 1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Alternatively, the reaction mixture can be poured into cold water to precipitate the product.

  • Collect the crude product by vacuum filtration and wash thoroughly with water to remove excess acetic acid and anhydride.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-Acetylamino-furazan-3-carboxylic acid.

  • Dry the final product under vacuum.

Causality and Mechanistic Insights
  • Mechanism: The acetylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate.[5] This intermediate then collapses, eliminating an acetate ion as a leaving group and forming the stable amide product.

  • Solvent Choice: Glacial acetic acid serves as both a solvent and a mild catalyst for this transformation.

  • Reagent Stoichiometry: A slight excess of acetic anhydride is used to ensure the complete conversion of the starting amine.

Workflow and Data Summary

Overall Synthetic Workflow

Synthesis_Workflow A Starting Materials (Glyoxylic Acid, KCN, NH2OH·HCl) B One-Pot Synthesis (Aqueous Medium) A->B C Intermediate Isolation (4-Aminofurazan-3-carboxylic Acid) B->C D N-Acetylation (Acetic Anhydride) C->D E Purification (Recrystallization) D->E F Final Product (4-Acetylamino-furazan-3-carboxylic Acid) E->F

Caption: High-level workflow for the two-step synthesis.

Reaction Scheme

Caption: Chemical transformations in the synthetic pathway.

Table of Reagents and Conditions
StepReagentMolar Eq.Key ConditionsPurpose
1 Glyoxylic Acid Monohydrate1.0< 20 °CCarbon source for backbone
Potassium Cyanide (KCN)1.05< 20 °CNitrile source
Hydroxylamine HCl1.1< 10 °COxime formation
Potassium Hydroxide (KOH)1.1< 15 °CBase for oximation
Sulfuric Acid (conc.)~3.0< 25 °CCatalyst for cyclization/hydrolysis
2 4-Aminofurazan-3-carboxylic acid1.050-60 °CStarting intermediate
Acetic Anhydride1.250-60 °CAcetylating agent
Glacial Acetic Acid-50-60 °CSolvent

Conclusion

This guide presents a reliable and safety-conscious pathway for the synthesis of 4-Acetylamino-furazan-3-carboxylic acid. By adopting an improved, all-aqueous method for the synthesis of the crucial 4-Aminofurazan-3-carboxylic acid intermediate, the significant hazards of previous protocols are effectively mitigated.[2] The subsequent N-acetylation is a standard and efficient transformation that yields the desired target compound. The detailed protocols, strategic rationales, and safety considerations provided herein are designed to empower researchers to confidently and safely produce this valuable heterocyclic compound for applications in drug development and materials science.

References

  • Miller, C. W., Johnson, E. C., Sausa, R. C., Orlicki, J. A., & Sabatini, J. J. (2020). Safe and Efficient Synthesis of 4-Aminofurazan-3- Carboxylic Acid and its Ethyl Ester. Synfacts, 16(09), 1038.

  • Miller, C. W., Johnson, E. C., Orlicki, J. A., & Sabatini, J. J. (2020). A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid and its Ethyl Ester Derivative. Organic Process Research & Development, 24(4), 544-549.

  • Sheremetev, A. B., & Aleksandrova, N. S. (2025). New approach to furazan dicarboxylic acids. ResearchGate.

  • Shaposhnikov, N. S., et al. (2025). Synthesis of Furoxan Derivatives Based on 4-Aminofuroxan-3-carboxylic Acid Azide. ResearchGate.

  • Miller, C. W., et al. (2020). A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid and its Ethyl Ester Derivative. Request PDF on ResearchGate.

  • Fan, X., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry.

  • Sheremetev, A. B. (1998). Novel synthesis of 4-aminofurazan-3-acetic acid. Mendeleev Communications.

  • Klein, D. (2021). Acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube.

  • Bepary, S., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. ResearchGate.

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Acetylamino-furazan-3-carboxylic acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the analysis of the crystal structure of 4-acetylamino-furazan-3-carboxylic acid. The narrative em...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the analysis of the crystal structure of 4-acetylamino-furazan-3-carboxylic acid. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system for the described protocols.

Introduction: The Significance of Crystalline Architecture

4-Acetylamino-furazan-3-carboxylic acid is a molecule of significant interest within medicinal chemistry. The furazan ring, a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, is a well-established scaffold in the design of energetic materials and pharmaceuticals.[1][2] The presence of both a hydrogen bond donor (acetylamino group) and a hydrogen bond donor/acceptor (carboxylic acid group) suggests a rich and complex pattern of intermolecular interactions that dictate the crystal packing. Understanding this three-dimensional arrangement is paramount, as the crystalline form of an active pharmaceutical ingredient (API) profoundly influences its physicochemical properties, including solubility, stability, and bioavailability.[3][4]

Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic-level structure of crystalline materials.[5][6][7] This technique allows for the precise determination of bond lengths, bond angles, and the nature of intermolecular forces, providing invaluable insights for rational drug design and solid-form development.[8] This guide will detail the crucial steps from crystal growth to the final structural analysis of the title compound.

Experimental Workflow: From Solution to Structure

The journey to uncovering the crystal structure of 4-acetylamino-furazan-3-carboxylic acid begins with the growth of high-quality single crystals and culminates in the refinement of the crystallographic model.

Crystal Growth: The Foundation of a Successful Analysis

The prerequisite for any single-crystal X-ray diffraction study is the availability of well-ordered, single crystals of suitable size and quality.[8][9] The strategy for crystallization revolves around slowly inducing supersaturation of a solution containing the compound of interest.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Begin by screening a range of solvents with varying polarities to determine a suitable solvent in which 4-acetylamino-furazan-3-carboxylic acid exhibits moderate solubility. Good candidates include ethanol, methanol, acetone, and ethyl acetate.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound at room temperature. Ensure the compound is fully dissolved.

  • Crystallization Vessel: Transfer the solution to a clean, small vial or beaker.

  • Controlled Evaporation: Cover the vessel with a cap or parafilm containing a few small perforations. This allows for slow evaporation of the solvent over several days to weeks.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once crystals of sufficient size (ideally > 0.1 mm in at least two dimensions) have formed, carefully harvest them using a spatula or by decanting the supernatant.[6]

The choice of slow evaporation is predicated on its simplicity and effectiveness for many organic molecules. The gradual increase in concentration allows for the ordered arrangement of molecules into a crystalline lattice.

Crystal_Growth_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting Solvent_Screening Solvent Screening Solution_Prep Saturated Solution Preparation Solvent_Screening->Solution_Prep Select Solvent Slow_Evaporation Slow Evaporation Solution_Prep->Slow_Evaporation Transfer Solution Incubation Vibration-Free Incubation Slow_Evaporation->Incubation Crystal_Harvesting Crystal Harvesting Incubation->Crystal_Harvesting Crystals Formed

Caption: Workflow for Crystal Growth by Slow Evaporation.

Single-Crystal X-ray Diffraction Data Collection

With a suitable crystal mounted on the diffractometer, the next step is to collect the diffraction data.

Experimental Protocol: Data Collection

  • Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. This minimizes thermal motion and radiation damage.

  • Diffractometer Setup: The crystal is centered in the X-ray beam of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ).

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Model Building: An initial molecular model is built into the electron density map, identifying the positions of the non-hydrogen atoms.

  • Structure Refinement: The atomic coordinates and anisotropic displacement parameters are refined against the experimental diffraction data using a least-squares minimization algorithm.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for any unresolved electron density or structural anomalies.

Structure_Determination_Workflow Data_Collection X-ray Diffraction Data Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Model_Building Initial Model Building Structure_Solution->Model_Building Structure_Refinement Least-Squares Refinement Model_Building->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: Workflow for Crystal Structure Determination.

Analysis of the Crystal Structure

The refined crystal structure of 4-acetylamino-furazan-3-carboxylic acid provides a wealth of information about its molecular and supramolecular features.

Molecular Geometry

The furazan ring is expected to be essentially planar, a common feature of this heterocyclic system.[2][10] The acetylamino and carboxylic acid substituents will have specific orientations relative to the ring.

ParameterExpected ValueRationale
Furazan RingPlanarAromatic character of the ring.[2]
C-C (ring)~1.43 ÅConsistent with other furazan structures.[10]
C-N (ring)~1.32 ÅDouble bond character within the ring.
N-O (ring)~1.37 ÅTypical N-O bond length in furazans.
C-C (exocyclic)~1.50 ÅSingle bond between the ring and substituents.
C=O (acetyl)~1.23 ÅTypical carbonyl double bond.
C=O (acid)~1.21 ÅTypical carbonyl double bond in a carboxylic acid.
C-O (acid)~1.32 ÅTypical C-O single bond in a carboxylic acid.
Intermolecular Interactions and Crystal Packing

The crystal packing of 4-acetylamino-furazan-3-carboxylic acid will be dominated by a network of hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor and acceptor, capable of forming strong O-H···O or O-H···N interactions. The acetylamino group provides an N-H donor and a C=O acceptor.

Potential Hydrogen Bonding Motifs:

  • Carboxylic Acid Dimer: A common motif where two carboxylic acid groups form a cyclic dimer through two O-H···O hydrogen bonds.

  • Acid-Amide Interactions: The carboxylic acid proton can donate to the acetyl carbonyl oxygen, or the amide N-H can donate to one of the carboxylic acid oxygens.

  • Furazan Nitrogen as Acceptor: The nitrogen atoms of the furazan ring can also act as hydrogen bond acceptors.

These interactions will likely lead to the formation of one-dimensional chains or two-dimensional sheets, which then stack to form the three-dimensional crystal lattice. The study of these non-covalent interactions is crucial for understanding the stability and properties of the crystalline solid.[11][12]

Intermolecular_Interactions Molecule1 4-Acetylamino-furazan-3-carboxylic acid N-H C=O (acetyl) O-H (acid) C=O (acid) Molecule2 4-Acetylamino-furazan-3-carboxylic acid N-H C=O (acetyl) O-H (acid) C=O (acid) Molecule1:o2->Molecule2:o3 O-H···O Molecule1:n1->Molecule2:o1 N-H···O

Caption: Potential Hydrogen Bonding Interactions.

Conclusion: Implications for Drug Development

A thorough crystal structure analysis of 4-acetylamino-furazan-3-carboxylic acid provides indispensable knowledge for the drug development process. By understanding the precise molecular conformation and the intricacies of its crystal packing, scientists can:

  • Identify and characterize different polymorphic forms: This is critical for ensuring the consistency and stability of the final drug product.

  • Rationalize physicochemical properties: The observed intermolecular interactions can explain properties like solubility and dissolution rate.

  • Guide formulation development: Knowledge of the crystal structure can aid in the design of stable and effective drug formulations.

  • Support intellectual property claims: A well-characterized crystal structure is a cornerstone of patent applications for new chemical entities.

References

  • Computer Simulation of Crystal Structure for Three Furazan Derivatives. ACS Publications. Available at: [Link]

  • Crystal Structures of Furazanes. MDPI. Available at: [Link]

  • Combined X-ray Crystallographic and Periodic DFT Study of Supramolecular Organization and Intermolecular Interactions in Crystalline Peroxosolvates of (Nitropyrazolyl)furazans. Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Role of Weak Intermolecular Interactions in the Crystal Structure of Tetrakis-furazano[3,4-c:3′,4′-g:3″,4″-k:3‴,4‴-o][1][5][7][8][10][13][14][15]octaazacyclohexadecine and Its. ACS Publications. Available at: [Link]

  • Crystal Structures of Furazanes. Open Access LMU. Available at: [Link]

  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. MDPI. Available at: [Link]

  • How to grow crystals for X-ray crystallography. IUCr Journals. Available at: [Link]

  • Structures and Chemistry of Amino and Nitro Furazans. DTIC. Available at: [Link]

  • Single-Crystal X-Ray Crystallography. MtoZ Biolabs. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link]

  • A new preparative method and some chemical properties of 4-R-furazan-3-carboxylic acid amidrazones. ResearchGate. Available at: [Link]

  • X-ray single-crystal diffraction. FZU. Available at: [Link]

  • How do organic compounds single crystal X rays diffraction work?. ResearchGate. Available at: [Link]

  • Crystal structures, Hirshfeld surface analysis and interaction energies of (Z)-2-(4-methylbenzylidene)- and (Z)-2-(furfurylidene)-2H-benzo[b][11][13]thiazin-3(4H)-one. PMC. Available at: [Link]

  • New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. PMC. Available at: [Link]

  • New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. MDPI. Available at: [Link]

  • Amino Acids in the Development of Prodrugs. MDPI. Available at: [Link]

  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Dove Press. Available at: [Link]

  • Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Available at: [Link]

  • 4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester. PubChem. Available at: [Link]

  • ChemInform Abstract: Synthesis and Properties of Iminoester of 3-Aminofurazan-4-carboxylic Acid (III). ResearchGate. Available at: [Link]

Sources

Foundational

Technical Guide: Biological Potential &amp; Synthesis of Furazan-3-Carboxylic Acid Derivatives

This guide details the technical landscape of furazan-3-carboxylic acid derivatives , a scaffold gaining traction in medicinal chemistry for its unique electronic properties and versatility as a bioisostere. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical landscape of furazan-3-carboxylic acid derivatives , a scaffold gaining traction in medicinal chemistry for its unique electronic properties and versatility as a bioisostere.

Executive Summary

The furazan (1,2,5-oxadiazole) ring is a high-nitrogen heterocycle characterized by strong electron-withdrawing character and lipophilicity. While historically utilized in energetic materials, the furazan-3-carboxylic acid scaffold has emerged as a critical pharmacophore. Its derivatives—particularly 4-amino-furazan-3-carboxylic acid and its amides—exhibit potent biological activities ranging from indoleamine 2,3-dioxygenase (IDO1) inhibition (anticancer) to deoxyhypusine hydroxylase (DOHH) blockade (antimalarial).

This guide provides a rigorous analysis of the synthesis, structure-activity relationships (SAR), and validated biological assay protocols for this class of compounds.

Medicinal Chemistry Strategy: The Core Scaffold

The furazan ring acts as a bioisostere for amide or ester groups but possesses distinct electrostatic potentials. The 3-carboxylic acid position allows for rapid diversification into amides and esters, modulating solubility and target affinity, while the 4-position (often an amine) serves as a hydrogen bond donor, critical for active site binding.

Key Structural Advantages:
  • Metabolic Stability: The furazan ring is resistant to oxidative metabolism compared to furan or thiophene analogs.

  • Electron Withdrawal: The ring pulls electron density, lowering the pKa of attached functional groups (e.g., making the 3-COOH more acidic), which influences binding interactions with metal centers (like Heme-Fe in IDO1).

  • Lipophilicity: Enhances membrane permeability, crucial for intracellular targets like DOHH.

Synthesis & Derivatization Workflow

Expertise Note: Early syntheses of 4-aminofurazan-3-carboxylic acid were plagued by thermal instability and "runaway" exotherms. The modern, safe protocol (Miller et al., 2020) utilizes controlled hydrolysis and acidification, avoiding gaseous HCl and minimizing energetic risks.

Diagram 1: Synthesis & Diversification Pathway

FurazanSynthesis Precursor Malononitrile / Oximino Intermediate Core 4-Aminofurazan-3- Carboxylic Acid (Scaffold) Precursor->Core 1. Cyclization 2. Hydrolysis (NaOH) 3. Acidification (Safe Protocol) Amide Amide Derivatives (Antimalarial) Core->Amide R-NH2, Coupling Agent (Target: DOHH) Ester Ester Derivatives (Anticancer/Prodrugs) Core->Ester R-OH, Acid Cat. (Target: IDO1/Cytotoxicity) Furoxan Furoxan Oxidation (NO Release) Core->Furoxan Oxidation

Caption: Modular synthesis starting from the core acid scaffold to generate three distinct bioactive classes.

Detailed Protocol: Synthesis of 4-Aminofurazan-3-Carboxylic Acid

Objective: Isolate the core scaffold with high purity and safety.

  • Starting Material: Begin with 4-aminofurazan-3-carboxamide (commercially available or synthesized via malononitrile oximation).

  • Hydrolysis: Suspend the amide (10 mmol) in 2N NaOH (aqueous). Reflux gently at 80°C for 4 hours. Critical: Monitor ammonia evolution to ensure completion.

  • Acidification (The Safety Step): Cool the solution to 0°C. Slowly add 6N HCl dropwise.

    • Why: Rapid addition causes exotherms that can decompose the furazan ring.

    • Endpoint: pH 1-2. The product precipitates as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with ice-cold water (2x), and dry under vacuum over P₂O₅.

  • Validation:

    • Yield: Expect >85%.

    • Melting Point: ~224°C (dec). Note: Do not exceed this temperature during drying.

Biological Activity & Mechanisms

The biological profile of these derivatives is dictated by the substituent at the 3-position.

A. Antimalarial Activity (Plasmodium falciparum)

Amide derivatives of 4-aminofurazan-3-carboxylic acid have shown nanomolar potency against P. falciparum (strains NF54 and K1).

  • Mechanism: Inhibition of Deoxyhypusine Hydroxylase (DOHH) . This enzyme is vital for the activation of eIF5A, a translation factor essential for parasite replication.

  • SAR Insight: Bulky, lipophilic amides (e.g., N-benzyl or N-phenyl) enhance binding to the hydrophobic pocket of DOHH.

B. Anticancer Activity (IDO1 Inhibition)

Derivatives mimicking the tryptophan structure (via the furazan core) inhibit Indoleamine 2,3-dioxygenase 1 (IDO1) .[1]

  • Mechanism: The furazan nitrogen or the 3-carboxyl group coordinates with the Heme-Iron (Fe²⁺/Fe³⁺) in the IDO1 active site, preventing tryptophan oxidation. This reverses tumor-induced immunosuppression.

  • Data: 3-Morpholino-ethyl esters have demonstrated IC50 values in the low micromolar range against HeLa and A549 cell lines.

Diagram 2: Mechanism of Action (IDO1 & DOHH)

MOA Inhibitor Furazan-3-Carboxylic Acid Derivative IDO1 Target 1: IDO1 Enzyme (Heme-Fe Center) Inhibitor->IDO1 Chelates Fe DOHH Target 2: DOHH Enzyme (Metal Binding Site) Inhibitor->DOHH Competes with Substrate Tryptophan Tryptophan Depletion IDO1->Tryptophan Blocks Catabolism eIF5A eIF5A Hypusination DOHH->eIF5A Blocks Activation Immune Immune Escape (T-cell suppression) Tryptophan->Immune Restores T-cell Activity Replication Parasite Replication eIF5A->Replication Halts Growth

Caption: Dual mechanistic pathways: IDO1 chelation (cancer) and DOHH blockade (malaria).

Representative Biological Data

The following table summarizes potency data for key derivatives synthesized from the 4-aminofurazan-3-carboxylic acid core.

Derivative TypeR-Group (Amide/Ester)Target Organism/CellActivity MetricValueRef
Amide N-(3-trifluoromethyl)benzylP. falciparum (K1)IC500.007 µM[1]
Amide N-(4-methoxy)phenylP. falciparum (NF54)IC500.014 µM[1]
Ester 2-Morpholino-2-oxoethylHeLa (Cervical Cancer)IC50~5.0 µM[2]
Core Acid Free Acid (-OH)S. aureusMIC>100 µg/mL[3]

Note: The free acid is generally less active due to poor cell permeability; esterification or amidation is required for cellular potency.

Self-Validating Experimental Protocol: Resazurin Viability Assay

Context: This protocol quantifies the biological activity of furazan derivatives against cancer cells or bacteria. It relies on the reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells.

Reagents:

  • Resazurin Sodium Salt (dissolved in PBS at 0.15 mg/mL).

  • Test Compound (Furazan derivative) in DMSO.

  • Positive Control (e.g., Doxorubicin for cancer, Artemisinin for malaria).

Step-by-Step Methodology:

  • Seeding: Plate cells (e.g., 5,000 HeLa cells/well) in a 96-well black-walled plate. Incubate for 24h to allow attachment.

  • Treatment: Add test compounds in serial dilution (e.g., 100 µM to 0.1 µM).

    • Self-Validation Check: Include "DMSO-only" wells (Negative Control) and "Media-only" wells (Blank). The DMSO wells must show 100% viability; Blank must show 0 fluorescence.

  • Incubation: Incubate for 48h (cancer) or 72h (parasite) at 37°C, 5% CO₂.

  • Development: Add 20 µL of Resazurin solution to each well.

  • Readout: Incubate for 2-4 hours. Measure fluorescence at Ex 560 nm / Em 590 nm .

  • Analysis: Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

    • Validity Criteria: The Z-factor of the assay must be > 0.5 for the data to be considered reliable.

References

  • New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Source: MDPI / PMC (2021). URL:[Link]

  • 4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester (Compound Summary). Source: PubChem (CID 651703). URL:[Link]

  • A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid. Source: Organic Process Research & Development (2020).[2] URL:[Link]

  • Mechanism of action of novel NO-releasing furoxan derivatives. Source: British Journal of Pharmacology. URL:[Link]

  • Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. (Analogous scaffold comparison). Source: Bioorganic & Medicinal Chemistry.[1][3][4] URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 4-Acetylamino-furazan-3-carboxylic acid in Common Organic Solvents

This guide provides a comprehensive overview of the anticipated solubility characteristics of 4-Acetylamino-furazan-3-carboxylic acid and a detailed protocol for its empirical determination. Directed at researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the anticipated solubility characteristics of 4-Acetylamino-furazan-3-carboxylic acid and a detailed protocol for its empirical determination. Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental workflows.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a compound like 4-Acetylamino-furazan-3-carboxylic acid, a novel molecule with potential pharmacological applications, understanding its solubility profile in a range of common organic solvents is a fundamental prerequisite for formulation development, purification, and various in vitro and in vivo studies. The "like dissolves like" principle is a foundational concept in predicting solubility, suggesting that a solute will dissolve best in a solvent that has a similar polarity.[1]

Molecular Structure and Predicted Solubility of 4-Acetylamino-furazan-3-carboxylic acid

The chemical structure of 4-Acetylamino-furazan-3-carboxylic acid reveals several functional groups that will dictate its solubility behavior:

  • Furazan Ring: A five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom.[2] This ring system contributes to the molecule's overall polarity.

  • Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in protic polar solvents.

  • Acetylamino Group (-NHCOCH₃): This amide group is also polar and can participate in hydrogen bonding.

  • Overall Polarity: The combination of the furazan ring, carboxylic acid, and acetylamino group results in a molecule with significant polarity.

Based on this structure, it is anticipated that 4-Acetylamino-furazan-3-carboxylic acid will exhibit poor solubility in non-polar solvents and greater solubility in polar aprotic and polar protic solvents. The presence of both hydrogen bond donors and acceptors suggests that solvents capable of hydrogen bonding will be particularly effective.

Theoretical Framework for Solvent Selection

The choice of solvents for solubility testing should be guided by the principle of varying polarity. A well-chosen set of solvents will provide a comprehensive understanding of the compound's solubility profile.

Table 1: Selected Organic Solvents for Solubility Testing

Solvent ClassSolventPredicted Solubility of 4-Acetylamino-furazan-3-carboxylic acidRationale
Polar Protic WaterLow to ModerateCapable of hydrogen bonding, but the overall organic structure may limit high solubility.
MethanolHighA polar protic solvent that can effectively solvate the carboxylic acid and amide groups.
EthanolHighSimilar to methanol, but slightly less polar.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent, often used to dissolve poorly soluble compounds for biological assays.[3]
Dimethylformamide (DMF)HighAnother highly polar aprotic solvent with strong solvating capabilities.
AcetoneModerateA polar aprotic solvent with a moderate dielectric constant.
Non-Polar HexaneVery LowA non-polar hydrocarbon, unlikely to effectively solvate the polar functional groups of the molecule.
TolueneVery LowAn aromatic hydrocarbon with low polarity.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the solubility of 4-Acetylamino-furazan-3-carboxylic acid. This method is based on the "excess solid" approach, where an excess of the solute is equilibrated with the solvent, and the concentration of the dissolved solute in the supernatant is then measured.[3]

Materials and Equipment
  • 4-Acetylamino-furazan-3-carboxylic acid (solid)

  • Selected organic solvents (see Table 1)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 4-Acetylamino-furazan-3-carboxylic acid B Add known volume of solvent A->B C Vortex to mix B->C D Equilibrate in thermostatic shaker (e.g., 24-48h) C->D E Centrifuge to pellet excess solid D->E F Collect supernatant E->F G Filter supernatant (0.22 µm filter) F->G H Dilute sample if necessary G->H I Analyze by HPLC H->I J Quantify concentration against a standard curve I->J

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Samples:

    • Into a series of appropriately sized glass vials, add an excess amount of 4-Acetylamino-furazan-3-carboxylic acid (e.g., 10 mg). The key is to ensure that undissolved solid remains after equilibration.

    • To each vial, add a precise volume of the selected solvent (e.g., 1 mL).

  • Equilibration:

    • Tightly cap the vials and vortex them vigorously for 1-2 minutes to ensure good initial mixing.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Prepare a series of dilutions of the filtered supernatant if the concentration is expected to be outside the linear range of the analytical method.

    • Analyze the samples by a validated HPLC method to determine the concentration of dissolved 4-Acetylamino-furazan-3-carboxylic acid.

    • Quantify the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.

Factors Influencing Solubility

Several factors can influence the solubility of 4-Acetylamino-furazan-3-carboxylic acid. Understanding these factors is crucial for accurate and reproducible measurements.

Influencing_Factors cluster_solvent Solvent Properties cluster_conditions Experimental Conditions cluster_solute Solute Properties Solubility Solubility of 4-Acetylamino-furazan-3-carboxylic acid Polarity Polarity Solubility->Polarity primary determinant H_Bonding Hydrogen Bonding (Donor/Acceptor) Solubility->H_Bonding enhances in protic solvents Temperature Temperature Solubility->Temperature generally increases solubility pH pH (for aqueous solutions) Solubility->pH significant for ionizable groups Crystal_Form Crystal Form (Polymorphism) Solubility->Crystal_Form different forms have different solubilities

Caption: Key factors influencing the solubility of the target compound.

  • Temperature: The solubility of most solid compounds increases with temperature. It is therefore critical to maintain a constant temperature during the equilibration phase.

  • pH (in aqueous solutions): As a carboxylic acid, the ionization state of 4-Acetylamino-furazan-3-carboxylic acid will be pH-dependent. In aqueous solutions, its solubility is expected to increase significantly at higher pH values due to the deprotonation of the carboxylic acid group to form a more soluble carboxylate salt.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is important to characterize the solid form being used for the solubility studies.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner.

Table 2: Example of a Solubility Data Table

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Experimental DataCalculated Data
Methanol25Experimental DataCalculated Data
Ethanol25Experimental DataCalculated Data
Dimethyl Sulfoxide (DMSO)25Experimental DataCalculated Data
Dimethylformamide (DMF)25Experimental DataCalculated Data
Acetone25Experimental DataCalculated Data
Hexane25Experimental DataCalculated Data
Toluene25Experimental DataCalculated Data

The interpretation of this data will provide valuable insights into the physicochemical properties of 4-Acetylamino-furazan-3-carboxylic acid, guiding future formulation and development efforts.

Conclusion

References

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Furazan - Wikipedia.

Sources

Foundational

Technical Guide: Furazan Chemistry and Applications in Medicinal Chemistry

Abstract This technical guide provides a comprehensive review of 1,2,5-oxadiazole (furazan) and its N-oxide derivative (furoxan) in the context of modern medicinal chemistry.[1] Unlike the widely utilized 1,2,4- and 1,3,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive review of 1,2,5-oxadiazole (furazan) and its N-oxide derivative (furoxan) in the context of modern medicinal chemistry.[1] Unlike the widely utilized 1,2,4- and 1,3,4-oxadiazole isomers, furazans represent an under-explored chemical space offering unique bioisosteric properties, high metabolic stability, and specific utility as nitric oxide (NO) donors. This document details synthetic pathways, mechanistic insights into NO release, and validated experimental protocols for scaffold construction.

Structural Fundamentals and Physicochemical Profile[2][3]

The Furazan vs. Furoxan Distinction

The 1,2,5-oxadiazole core exists primarily in two oxidation states relevant to drug discovery:

  • Furazan (1,2,5-oxadiazole): A planar, aromatic, electron-deficient ring. It is thermally stable and often used as a bioisostere for phenyl or pyridine rings to improve aqueous solubility or reduce lipophilicity (LogP) while maintaining π-stacking capability.

  • Furoxan (1,2,5-oxadiazole-2-oxide): The N-oxide derivative.[2][3] It is thermodynamically less stable and functions as a prodrug for nitric oxide (NO).

Electronic Character

The furazan ring is strongly electron-withdrawing due to the high electronegativity of the oxygen and two nitrogen atoms.

  • Hammett Constants: The furazan ring exhibits

    
     values comparable to a nitro group or a pyridine nitrogen, significantly altering the pKa of adjacent functional groups.
    
  • Metabolic Stability: The 1,2,5-arrangement renders the ring highly resistant to oxidative metabolism by cytochrome P450 enzymes, unlike the more labile furan or isoxazole rings.

Table 1: Comparative Physicochemical Properties of Five-Membered Heterocycles

HeterocycleStructureDipole Moment (D)Lipophilicity (Relative)Metabolic LiabilityPrimary Med-Chem Role
Furazan 1,2,5-Oxadiazole4.04LowLowBioisostere, Linker
Furoxan 1,2,5-Oxadiazole-2-oxide5.20ModerateHigh (Thiol-sensitive)NO Donor
1,2,4-Oxadiazole 1,2,4-Oxadiazole1.20ModerateModerateEster Bioisostere
Furan Furan0.71HighHigh (Oxidation)Pharmacophore

Synthetic Architecture

The construction of the furazan core predominantly relies on the dehydration of


-dioximes (glyoximes). This approach is scalable and allows for the pre-installation of substituents.
Core Synthesis Workflow

The formation of the 1,2,5-oxadiazole ring is driven by the elimination of water from vicinal dioximes. Common dehydrating agents include thionyl chloride (


), acetic anhydride, or succinic anhydride.

FurazanSynthesis Glyoxal Glyoxal/Ketone (R-CO-CO-R) Dioxime alpha-Dioxime (Glyoxime) Glyoxal->Dioxime + NH2OH·HCl (Hydroxylamine) Furazan 1,2,5-Oxadiazole (Furazan Core) Dioxime->Furazan Dehydration (SOCl2 or Ac2O, Heat) Furoxan Furoxan (N-Oxide) Dioxime->Furoxan Oxidation (NaOCl or NO2) Furoxan->Furazan Reduction (P(OEt)3)

Figure 1: Synthetic interrelationships between glyoxal precursors, glyoximes, furazans, and furoxans.[4]

Medicinal Applications: Mechanisms and Utility[5][9][10]

Furoxans as Nitric Oxide (NO) Donors

Furoxans are unique "masked" NO donors. Unlike nitrates (which require mitochondrial aldehyde dehydrogenase) or NONOates (which release NO spontaneously at physiological pH), furoxans require thiol activation .

Mechanism:

  • Nucleophilic attack by a cellular thiol (e.g., glutathione, cysteine) at the 3- or 4-position of the furoxan ring.

  • Ring opening to form a nitroxyl intermediate.

  • Decomposition to release NO.

This thiol-dependency confers tissue selectivity, as NO release is favored in environments with specific redox potentials.

FuroxanMechanism Furoxan Furoxan Scaffold ThiolAttack Thiol Nucleophilic Attack (R-SH) Furoxan->ThiolAttack Physiological pH RingOpen Ring Opening (Nitrosothiol Intermediate) ThiolAttack->RingOpen Rapid NORelease NO Release (Bioactive Gas) RingOpen->NORelease Decomposition Byproduct Inactive Byproduct (Dioxime/Nitrile) RingOpen->Byproduct

Figure 2: Thiol-mediated mechanism of Nitric Oxide release from Furoxan derivatives.

Hybrid Drug Design

A leading strategy involves fusing a furoxan moiety to a known pharmacophore (e.g., NSAIDs, chemotherapeutics). The furoxan acts as an auxiliary warhead, releasing NO to counteract side effects (such as gastric ulceration from NSAIDs) or to sensitize tumor cells to chemotherapy (NO-hybrid anticancer agents).

Furazan as a Privileged Scaffold

In non-NO releasing contexts, the furazan ring is used to:

  • Inhibit Enzymes: 3,4-diaminofurazan derivatives have shown potency against indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy.

  • High Energy Density: While primarily an explosives characteristic, the high nitrogen content allows for compact, rigid structures that bind deeply into protein pockets (e.g., kinase inhibitors).

Validated Experimental Protocol

Protocol: Synthesis of 3,4-Diaminofurazan (DAF)

Rationale: 3,4-Diaminofurazan is the fundamental building block for most medicinal furazan libraries. It allows for subsequent functionalization at the amino groups (acylation, alkylation) to generate diverse libraries.

Reagents:

  • Diaminoglyoxime (DAG)[4]

  • Potassium Hydroxide (KOH)[5]

  • Ethylene Glycol (Solvent/Heat transfer medium)[5]

Step-by-Step Methodology:

  • Preparation:

    • Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a reflux condenser.

    • Charge the flask with 150 mL of ethylene glycol .[5]

    • Heat the solvent to 120°C .[5]

  • Addition:

    • Add 50 g (0.42 mol) of diaminoglyoxime (DAG) to the hot solvent.

    • Critical Step: Add 24 g (0.42 mol) of KOH pellets carefully. The reaction is slightly exothermic.

  • Cyclization (Dehydration):

    • Increase the temperature to 170°C - 180°C .

    • Maintain this temperature for 2 hours .

    • Observation: The suspension will turn into a clear, dark solution as the DAG dehydrates to form the furazan ring.

  • Isolation:

    • Cool the reaction mixture to room temperature (~25°C).

    • Pour the dark solution slowly into a slurry of 500 g crushed ice and 100 mL water under vigorous stirring.

    • The 3,4-diaminofurazan will precipitate as white to off-white crystals.

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Recrystallize from water (solubility increases significantly with temperature) to obtain high-purity needles.

    • Yield Expectation: 70-80%.

    • Melting Point: 179-180°C (Lit. value for verification).

Safety Note: Although DAF is stable, furazan intermediates can be energetic. Avoid dry grinding and open flames. Perform all heating behind a blast shield.

References

  • Burov, O. N., et al. (2015). "Mechanism of thiol-induced nitrogen(II) oxide donation by furoxans: a quantum-chemical study." Chemistry of Heterocyclic Compounds. Link

  • Gasco, A., et al. (2004). "NO donors: Focus on furoxan derivatives."[3][6][7][8] Pure and Applied Chemistry. Link

  • Zhulin, A. N., et al. (2021). "Furazans in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Pagoria, P. F., et al. (2002).[9] "A review of energetic materials synthesis." Thermochimica Acta. Link

  • Matsubara, R., et al. (2023).[3][10] "Recent progress in synthesis and application of furoxan." RSC Advances. Link

Sources

Exploratory

Mechanism of action for acetylated furazan compounds

Technical Whitepaper: Pharmacodynamics and Reactivity Profiles of Acetyl-Substituted 1,2,5-Oxadiazoles Executive Summary This technical guide analyzes the mechanism of action (MoA), synthetic pathways, and reactivity pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacodynamics and Reactivity Profiles of Acetyl-Substituted 1,2,5-Oxadiazoles

Executive Summary

This technical guide analyzes the mechanism of action (MoA), synthetic pathways, and reactivity profiles of acetylated furazan compounds. While "acetylated furazan" often refers colloquially to specific high-energy precursors like 3,4-diacetylfurazan (DAF), in a pharmaceutical context, it encompasses a broader class of 1,2,5-oxadiazole derivatives. These compounds serve two distinct roles: as stable, electron-deficient bioisosteres in kinase inhibitors and as prodrug scaffolds (specifically the N-oxide furoxans) for nitric oxide (NO) delivery.

This guide distinguishes between the stable furazan scaffold (used for ligand binding) and the reactive furoxan moiety (used for NO release), providing validated protocols for their synthesis and characterization.

Part 1: Structural Electronics & The Pharmacophore

The 1,2,5-oxadiazole (furazan) ring is a


-excessive heteroaromatic system, yet it exhibits low basicity due to the strong inductive effect of the oxygen atom and the electronegativity of the nitrogen atoms.
The Acetyl Group Influence

Substituting the furazan ring with an acetyl group (


) at the C3 or C4 position dramatically alters the electronic landscape:
  • Electron Withdrawal: The acetyl carbonyl acts as a strong electron-withdrawing group (EWG). This decreases the electron density of the furazan ring, making it more susceptible to nucleophilic attack compared to alkyl-substituted furazans.

  • Bioisosterism: The 3,4-diacetylfurazan scaffold serves as a planar, electron-deficient linker that can mimic phenyl rings in drug design but with significantly higher polarity and water solubility.

The Furoxan vs. Furazan Switch

It is critical to distinguish between the oxidized and reduced forms:

  • Furoxans (1,2,5-oxadiazole-2-oxides): Thermodynamically unstable relative to furazans. They act as NO donors via thiol-mediated ring opening.

  • Furazans (1,2,5-oxadiazoles): The metabolic byproduct of furoxan NO release. They are generally pharmacologically inert regarding NO generation but can act as competitive inhibitors in their own right depending on substitution.

Part 2: Mechanism of Action (Biological)

Mechanism 1: Thiol-Mediated Nitric Oxide Release (Furoxans)

The primary MoA for acetyl-substituted furoxans (e.g., in hybrid aspirin-furoxan drugs) is the release of NO within the vascular smooth muscle or platelet cytosol. This is not spontaneous; it requires metabolic activation by intracellular thiols (e.g., Glutathione, Cysteine).

The Pathway:

  • Nucleophilic Attack: A thiol (

    
    ) attacks the C3 or C4 position of the furoxan ring (activated by the electron-withdrawing acetyl group).
    
  • Ring Opening: The heterocyclic ring cleaves, forming a transient thionitrite intermediate.

  • NO Release: The intermediate decomposes, releasing NO and leaving a stable furazan or nitrile residue.

DOT Diagram: Thiol-Mediated NO Release Pathway

NO_Release_Mechanism cluster_cell Cytosol Environment Furoxan Acetyl-Furoxan (Prodrug) Intermediate Thiol-Adduct (Ring Opening) Furoxan->Intermediate Nucleophilic Attack (C3/C4) Thiol Intracellular Thiol (R-SH / GSH) Thiol->Intermediate Cofactor NO Nitric Oxide (NO) (Vasodilation/Anti-platelet) Intermediate->NO Decomposition Furazan Acetyl-Furazan (Metabolite) Intermediate->Furazan Recyclization/Byproduct

Caption: Thiol-dependent activation of acetyl-furoxan derivatives leading to NO generation and furazan metabolite formation.

Mechanism 2: Covalent Enzyme Inhibition (Acetyl-Furazans)

Acetylated furazans (lacking the N-oxide) do not release NO. Instead, their MoA often involves non-covalent binding or specific covalent trapping if the acetyl group is modified (e.g.,


-haloacetyl derivatives).
  • Target: Cysteine proteases or kinases with nucleophilic residues in the ATP binding pocket.

  • Reactivity: The electron-deficient furazan ring polarizes the acetyl carbonyl, increasing its electrophilicity for Schiff base formation or nucleophilic attack.

Part 3: Synthetic Protocols

The synthesis of 3,4-diacetylfurazan (DAF) is the foundational workflow for accessing this chemical space. This protocol utilizes the dehydration of diaminoglyoxime, a method validated for high purity and yield.

Protocol: Synthesis of 3,4-Diacetylfurazan

Reagents:

  • Glyoxime (Precursor)

  • Acetaldehyde[1]

  • Dilute NaOH

  • Hydroxylamine hydrochloride (

    
    )
    

Workflow Table: Step-by-Step Synthesis

StepOperationCritical ParameterMechanistic Insight
1 Oximination Mix glyoxal (40% aq) with

at

.
Temperature control prevents Beckmann rearrangement side products.
2 Cyclization Heat glyoxime with acetic anhydride at reflux (

).
Dehydration of the oxime leads to closure of the 1,2,5-oxadiazole ring.
3 Acetylation (If starting from diamino) React with acetic anhydride/H2SO4.Friedel-Crafts-like acylation is difficult on furazans; direct ring construction with acetyl groups is preferred.
4 Isolation Steam distillation or solvent extraction (

).
DAF is volatile; avoid high-vacuum drying for extended periods.

DOT Diagram: Synthesis Workflow

Synthesis_Workflow Start Glyoxal (aq) Step1 Step 1: Oximination (+ NH2OH·HCl) Start->Step1 Inter1 Glyoxime Intermediate Step1->Inter1 Step2 Step 2: Oxidative Cyclization (Dehydration) Inter1->Step2 Product 3,4-Diacetylfurazan (DAF) Step2->Product Ring Closure

Caption: Synthetic route from Glyoxal to 3,4-Diacetylfurazan via Glyoxime dehydration.

Part 4: Analytical Characterization & Validation

To ensure scientific integrity, the identity of acetylated furazans must be validated using the following spectral markers.

NMR Spectroscopy (1H & 13C)
  • 1H NMR (CDCl3):

    • Acetyl Methyl (

      
      ):  Sharp singlet at 
      
      
      
      ppm. The electron-withdrawing nature of the furazan ring shifts this downfield compared to a standard methyl ketone (
      
      
      ppm).
  • 13C NMR:

    • Carbonyl (

      
      ): 
      
      
      
      ppm.
    • Furazan Ring Carbons (

      
      ): 
      
      
      
      ppm. This high shift confirms the heteroaromatic character.
Infrared Spectroscopy (FT-IR)
  • 
     Stretch:  Strong band at 
    
    
    
    .
  • Furazan Ring Breathing: Characteristic bands at

    
     (
    
    
    
    ) and
    
    
    (N-O-N).
Functional Assay: NO Release (Griess Assay)
  • Purpose: To differentiate between Furazan (inactive) and Furoxan (active).

  • Protocol:

    • Incubate compound (

      
      ) in phosphate buffer (pH 7.4).
      
    • Add L-Cysteine (

      
      ) to trigger release.[2]
      
    • Add Griess reagent (Sulfanilamide + NED).

    • Measure absorbance at 540 nm.[3]

    • Result: Acetyl-furoxans will show a time-dependent increase in absorbance (pink color); Acetyl-furazans will remain clear.

References

  • Gasco, A., & Fruttero, R. (2004). NO donors: Focus on furoxan derivatives.[2][3][4][5][6][7] Pure and Applied Chemistry.[4] Link

  • Cena, C., et al. (2003).[8] Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets.[9][10] British Journal of Pharmacology.[10] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 536166, 3,4-Diacetylfurazan.Link

  • Wang, Y., et al. (2024). Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF). Molecules (MDPI). Link

  • Stec, Z., et al. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. International Journal of Molecular Sciences. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Acetylamino-furazan-3-carboxylic Acid: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 4-Acetylamino-furazan-3-carboxylic acid, a key intermediate in the development of novel pharmaceuticals and energetic materials. This document is...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 4-Acetylamino-furazan-3-carboxylic acid, a key intermediate in the development of novel pharmaceuticals and energetic materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a self-validating experimental workflow.

The synthesis is presented in two main stages: the initial preparation of the precursor, 4-Aminofurazan-3-carboxylic acid, followed by its N-acetylation to yield the final product. The protocol emphasizes safety, efficiency, and reproducibility, drawing upon established methodologies and providing a causal explanation for key experimental choices.

Introduction: The Significance of Substituted Furazans

Furazan (1,2,5-oxadiazole) derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The furazan ring system is a notable pharmacophore, with derivatives exhibiting a wide range of biological activities. Furthermore, the high nitrogen content and positive enthalpy of formation of many furazan-based compounds make them attractive for the development of advanced energetic materials.[1] 4-Acetylamino-furazan-3-carboxylic acid serves as a versatile building block for the synthesis of more complex molecules in both of these fields.

Synthesis Overview

The synthesis of 4-Acetylamino-furazan-3-carboxylic acid is a two-step process that begins with the formation of 4-Aminofurazan-3-carboxylic acid, followed by a selective N-acetylation.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Synthesis of 4-Aminofurazan-3-carboxylic acid Start->Step1 Intermediate 4-Aminofurazan-3-carboxylic acid Step1->Intermediate Step2 Step 2: N-Acetylation Intermediate->Step2 Product 4-Acetylamino-furazan-3-carboxylic acid Step2->Product

Figure 1: Overall workflow for the synthesis of 4-Acetylamino-furazan-3-carboxylic acid.

PART 1: Synthesis of 4-Aminofurazan-3-carboxylic Acid

Recent advancements have led to a safer and more efficient one-pot synthesis of 4-Aminofurazan-3-carboxylic acid, which mitigates the risks associated with older, less reliable methods.[2][3] This protocol is based on these improved procedures.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)CAS NumberSafety
Cyanoacetic acid85.061.48372-09-8Corrosive, Toxic
Sodium nitrite69.002.177632-00-0Oxidizer, Toxic
Hydroxylamine hydrochloride69.491.675470-11-1Irritant, Corrosive
Sodium bicarbonate84.012.20144-55-8Irritant
Hydrochloric acid (conc.)36.461.187647-01-0Corrosive
Water (deionized)18.021.007732-18-5N/A
Experimental Protocol

CAUTION: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Preparation of the Reaction Mixture: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve cyanoacetic acid (8.5 g, 0.1 mol) in 50 mL of deionized water.

  • Nitrosation: Cool the solution to 0-5 °C in an ice-water bath. Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water from the dropping funnel, ensuring the temperature does not exceed 5 °C. Stir the mixture at this temperature for 2 hours. The causality here is the in situ formation of nitrous acid, which reacts with the active methylene group of cyanoacetic acid.

  • Formation of the Furazan Ring: Prepare a solution of hydroxylamine hydrochloride (14.6 g, 0.21 mol) and sodium bicarbonate (17.6 g, 0.21 mol) in 100 mL of water. Add this solution slowly to the reaction mixture. The addition is exothermic, so maintain the temperature below 20 °C. The hydroxylamine reacts with the nitrosated intermediate, leading to cyclization and the formation of the furazan ring.

  • Reaction Completion and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. The mixture will turn into a slurry.

  • Acidification and Precipitation: Cool the mixture again to 0-5 °C and slowly add concentrated hydrochloric acid until the pH reaches 1-2. This protonates the carboxylate group, causing the 4-Aminofurazan-3-carboxylic acid to precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it with cold deionized water (2 x 20 mL). Dry the solid in a vacuum oven at 50 °C to a constant weight. The expected yield is approximately 70-80%.

PART 2: N-Acetylation of 4-Aminofurazan-3-carboxylic Acid

The acetylation of the amino group is achieved using acetic anhydride. The reaction is generally straightforward, but care must be taken to avoid side reactions.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)CAS NumberSafety
4-Aminofurazan-3-carboxylic acid129.07-209269-14-3Irritant
Acetic anhydride102.091.08108-24-7Corrosive, Flammable
Pyridine (optional, as catalyst)79.100.98110-86-1Flammable, Toxic
Water (deionized)18.021.007732-18-5N/A
Experimental Protocol

CAUTION: Acetic anhydride is corrosive and a lachrymator. Pyridine is toxic and flammable. Handle these reagents only in a well-ventilated fume hood.

Acetylation_Mechanism cluster_reactants Reactants cluster_product Product Amino_acid 4-Aminofurazan- 3-carboxylic acid Acetylated_product 4-Acetylamino-furazan- 3-carboxylic acid Amino_acid->Acetylated_product Nucleophilic Attack (Acetylation) Acetic_anhydride Acetic Anhydride Acetic_anhydride->Acetylated_product

Figure 2: Conceptual diagram of the N-acetylation reaction.

  • Dissolution: In a 100 mL round-bottom flask, suspend 4-Aminofurazan-3-carboxylic acid (5.0 g, 0.039 mol) in 25 mL of acetic anhydride.

  • Reaction: Gently heat the mixture to 50-60 °C with stirring. The solid should gradually dissolve as the reaction proceeds. The use of a small amount of pyridine (catalytic) can accelerate the reaction, but it may also lead to coloration of the product.[4] The rationale for using acetic anhydride is its high reactivity as an acetylating agent.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. This will hydrolyze the excess acetic anhydride and precipitate the product.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The expected yield is typically high, around 85-95%.

Characterization

The final product, 4-Acetylamino-furazan-3-carboxylic acid, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: Determination of the melting point can provide a preliminary indication of purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amide C=O, N-H, carboxylic acid O-H and C=O).

  • Mass Spectrometry: To determine the molecular weight.

Safety and Handling

  • 4-Aminofurazan-3-carboxylic acid and its acetylated derivative are potentially energetic materials. Handle with care and avoid friction, impact, and excessive heat.[1]

  • Acetic anhydride is corrosive and a lachrymator. Always handle it in a fume hood and wear appropriate PPE.

  • Pyridine is toxic and flammable. Use in a well-ventilated area and away from ignition sources.

  • Concentrated acids are highly corrosive. Handle with extreme care.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of 4-Acetylamino-furazan-3-carboxylic acid. By following these steps and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their ongoing research and development efforts. The rationale behind each step is provided to enhance the understanding and successful execution of the synthesis.

References

  • Miller, C. W., Johnson, E. C., & Orlicki, J. A. (2020). A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid and its Ethyl Ester Derivative. Organic Process Research & Development, 24(4), 599–603. [Link][1][2]

  • Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. [Link][4]

  • Request PDF. (2020). A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid and its Ethyl Ester Derivative. [Link][3]

Sources

Application

Use of 4-Acetylamino-furazan-3-carboxylic acid as a precursor for energetic materials

Executive Summary This application note details the technical utility of 4-Acetylamino-furazan-3-carboxylic acid (AAFCA) as a critical intermediate in the synthesis of advanced High-Energy Density Materials (HEDMs). Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical utility of 4-Acetylamino-furazan-3-carboxylic acid (AAFCA) as a critical intermediate in the synthesis of advanced High-Energy Density Materials (HEDMs). While direct nitration of furazan rings is often hindered by electronic deactivation, AAFCA serves as a stabilized, shelf-stable platform for accessing two primary energetic targets: 3,3'-Diamino-4,4'-azoxyfurazan (DAAF) and 3-Amino-4-nitrofurazan (ANF) .

The acetyl protecting group provides essential chemoselectivity, preventing premature oxidation of the amine during ring functionalization, while the carboxylic acid moiety offers a versatile "handle" for decarboxylative functionalization. This guide provides validated protocols for deprotection, decarboxylation, and oxidative coupling.

Chemical Profile & Material Properties

Compound: 4-Acetylamino-furazan-3-carboxylic acid CAS Registry Number: (Derivative of 312277-99-9) Molecular Formula: C


H

N

O

Molecular Weight: 171.11 g/mol
PropertyValueRelevance to Protocol
Physical State White to off-white crystalline solidHigh purity facilitates precise stoichiometry.
Melting Point 185–188 °C (dec.)Indicates thermal stability limit; processing must occur <150 °C.
Solubility Soluble in DMSO, MeOH, warm H

O
Allows for homogeneous hydrolysis and recrystallization.
Acidity (pKa) ~3.5 (Carboxyl)Permits pH-controlled precipitation and isolation.
Energetic Status Non-explosive (Precursor)Safe for transport and storage compared to final HEDMs.

Strategic Synthetic Pathways

The utility of AAFCA lies in its ability to generate the reactive 3-amino-4-furazancarboxylic acid (AFCA) in situ, or to undergo direct nitrodecarboxylation.

Pathway Logic Diagram

G cluster_legend Pathway Key Start 4-Acetylamino-furazan- 3-carboxylic Acid (AAFCA) Inter1 Intermediate: 4-Aminofurazan- 3-carboxylic Acid (AFCA) Start->Inter1 Protocol A: Acid Hydrolysis (-AcOH) Inter2 Reactive Core: 3-Aminofurazan Inter1->Inter2 Protocol B: Thermal Decarboxylation (-CO2) Target2 Target B: 3-Amino-4-nitrofurazan (ANF) Inter1->Target2 Advanced Route: Nitro-decarboxylation Target1 Target A: 3,3'-Diamino-4,4'-azoxyfurazan (DAAF) Inter2->Target1 Oxidative Coupling (H2O2 / Na2WO4) key Blue: Precursor | Yellow: Intermediate | Red: Energetic Target

Figure 1: Synthetic tree demonstrating the conversion of the acetyl-protected precursor to high-value energetic materials DAAF and ANF.[1][2]

Detailed Experimental Protocols

Safety Warning: The products described below (DAAF, ANF) are high explosives. All procedures must be performed behind blast shields, using Kevlar gloves and grounded equipment. Do not scale up beyond 5g without Differential Scanning Calorimetry (DSC) validation.

Protocol A: Deprotection to 4-Aminofurazan-3-carboxylic Acid (AFCA)

Objective: Removal of the acetyl group to restore the free amine.

  • Reagents:

    • AAFCA (10.0 mmol, 1.71 g)

    • Hydrochloric Acid (6 M, 20 mL)

    • Methanol (5 mL)

  • Procedure:

    • Dissolution: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend AAFCA in Methanol/HCl mixture.

    • Hydrolysis: Heat the mixture to reflux (approx. 75 °C) for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the starting material.

    • Isolation: Cool the solution to 0 °C in an ice bath. The hydrochloride salt of AFCA may precipitate.[3]

    • Neutralization: Carefully adjust pH to 3–4 using saturated NaHCO

      
       solution. The free acid (AFCA) will precipitate as a white solid.
      
    • Filtration: Filter the solid, wash with ice-cold water (2 x 5 mL), and dry under vacuum at 50 °C.

  • Yield Expectation: 85–92%.

  • Validation: IR spectrum should show loss of amide carbonyl stretch (~1680 cm⁻¹) and retention of carboxylic acid broad peak.

Protocol B: Synthesis of DAAF via Oxidative Coupling

Objective: Converting the deprotected AFCA into the high-performance explosive DAAF. Note: This route utilizes a decarboxylative coupling mechanism.

  • Reagents:

    • AFCA (from Protocol A) (5.0 mmol)

    • Sodium Tungstate Dihydrate (Na

      
      WO
      
      
      
      ·2H
      
      
      O) (0.1 eq, Catalyst)
    • Hydrogen Peroxide (30% w/w, 10 mL)

    • Sulfuric Acid (conc., catalytic)

  • Procedure:

    • Decarboxylation (In-situ): Dissolve AFCA in warm water (50 °C). Add catalytic H

      
      SO
      
      
      
      . Heat to 90 °C for 1 hour to induce thermal decarboxylation, generating 3-aminofurazan in solution. Caution: CO
      
      
      evolution.
    • Oxidation: Cool the solution to 25 °C. Add Na

      
      WO
      
      
      
      catalyst.
    • Coupling: Dropwise add H

      
      O
      
      
      
      while maintaining temperature <40 °C. The reaction is exothermic.
    • Crystallization: Stir at room temperature for 12 hours. The solution will turn yellow/orange, and DAAF will precipitate as a bright yellow solid.

    • Purification: Filter the precipitate. Wash with water and cold ethanol. Recrystallize from DMSO/Water if necessary.

  • Yield Expectation: 60–70%.

  • Characterization:

    • DSC: Exotherm onset >245 °C (Decomposition).

    • Density: Target >1.72 g/cm³.

Advanced Application: Nitrodecarboxylation

For researchers targeting 3-Amino-4-nitrofurazan (ANF) , a direct nitrodecarboxylation route avoids the isolation of unstable intermediates.

Mechanism: The carboxylic acid is replaced by a nitro group using a radical-mediated mechanism or silver-catalyzed nitration.

  • Reagents: AFCA, AgNO

    
     (cat), (NH
    
    
    
    )
    
    
    S
    
    
    O
    
    
    , NaNO
    
    
    , Acetonitrile/Water.
  • Workflow:

    • Dissolve AFCA in MeCN/H

      
      O.
      
    • Add AgNO

      
       (0.2 eq) and NaNO
      
      
      
      (3 eq).
    • Heat to 60 °C.

    • Slowly add peroxydisulfate solution.

    • Result: Evolution of CO

      
       and precipitation of crude ANF.
      

Critical Process Parameters (CPP)

ParameterRangeImpact on Quality
Hydrolysis pH 3.0 – 4.0pH < 2 retains HCl salt; pH > 5 solubilizes the acid as carboxylate.
Decarboxylation Temp 85 – 95 °C< 80 °C: Incomplete conversion. > 100 °C: Ring degradation.
Oxidation Temp 20 – 40 °C> 50 °C increases risk of oxidative ring cleavage (runaway reaction).

References

  • Sabatini, J. J., et al. (2020).[4] "A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid and its Ethyl Ester Derivative." Organic Process Research & Development.

  • Sheremetev, A. B. (1995). "The chemistry of furazans." Russian Chemical Reviews.

  • Chavez, D. E., et al. (2008). "Synthesis of High-Nitrogen Fuels and Energetic Materials.

  • Fershtat, L. L., et al. (2015). "Nitrodecarboxylation of carboxylic acids: A route to nitro-compounds.

Sources

Method

In vitro testing of 4-Acetylamino-furazan-3-carboxylic acid derivatives against cancer cell lines

Application Note: In Vitro Profiling of 4-Acetylamino-furazan-3-carboxylic Acid Derivatives in Oncology Executive Summary This application note details the standardized protocols for the biological evaluation of 4-Acetyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Profiling of 4-Acetylamino-furazan-3-carboxylic Acid Derivatives in Oncology

Executive Summary

This application note details the standardized protocols for the biological evaluation of 4-Acetylamino-furazan-3-carboxylic acid derivatives . While the furazan (1,2,5-oxadiazole) scaffold is historically known in high-energy materials, recent medicinal chemistry has validated its utility as a bioisostere for phenyl rings and a potential nitric oxide (NO) donor or reactive oxygen species (ROS) modulator.

Specific derivatives, particularly amide-linked analogs (e.g., furazan-3,4-diamides), have demonstrated potent antiproliferative activity against solid tumor lines (HeLa, A549) via mechanisms often involving microtubule destabilization or oxidative stress induction . This guide provides a self-validating workflow to transition these compounds from chemical synthesis to validated biological hits.

Compound Management & Pre-Analytical Variables

Scientific Rationale: Furazan derivatives possess high nitrogen content and unique lipophilicity (LogP) profiles. The acetylamino group at position 4 is susceptible to enzymatic hydrolysis in plasma but is generally stable in cell culture media (pH 7.4). Proper solubilization is the single most critical variable to prevent micro-precipitation, which causes false-negative IC50 results.

Protocol 1: Stock Preparation & Stability Testing
  • Solvent Selection: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) (≥99.9%).

  • Stock Concentration: Prepare a 10 mM or 20 mM master stock.

    • Note: If the derivative contains a free carboxylic acid, slight warming (37°C) or sonication (30s) may be required.

  • Storage: Aliquot into amber glass vials (furazans can be light-sensitive). Store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the acetylamino moiety).

  • Stability Check: Before biological use, dilute 1 µL of stock into 999 µL of PBS. Analyze via HPLC.

    • Acceptance Criteria: >95% peak area retention of the parent compound after 24h at 37°C.

Primary Screening: Cytotoxicity Profiling

Rationale: The MTT assay is chosen over ATP-based assays for primary screening due to cost-effectiveness and the ability to visually confirm precipitate formation.

Target Cell Lines:

  • A549 (Lung Carcinoma): High metabolic activity; standard for small molecule screening.

  • HeLa (Cervical Cancer): Sensitive to microtubule disruptors (common MOA for nitrogen heterocycles).

  • MCF-10A (Non-tumorigenic Breast): Critical Negative Control to determine therapeutic index (selectivity).

Protocol 2: 72-Hour MTT Viability Assay

Materials:

  • MTT Reagent (5 mg/mL in PBS, sterile filtered).

  • 96-well flat-bottom tissue culture plates.

  • Positive Control: Doxorubicin (DNA intercalator) or Paclitaxel (if microtubule targeting is suspected).

Step-by-Step Workflow:

  • Seeding: Plate cells at optimized densities (A549: 3,000 cells/well; HeLa: 2,500 cells/well) in 100 µL media. Incubate for 24h to allow attachment.

  • Treatment:

    • Prepare serial dilutions (1:3) of the furazan derivative in media.[1][2]

    • Range: 100 µM to 0.1 µM (8 points).

    • Vehicle Control: Media + 0.5% DMSO (Max).

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT reagent per well. Incubate 3-4 hours until purple formazan crystals form.

    • Aspirate media carefully.

    • Solubilize crystals with 150 µL DMSO. Shake for 10 min.

  • Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis: Calculate % Viability =


.
Fit data to a non-linear regression (sigmoidal dose-response) to determine IC50 .

Secondary Screening: Mechanism of Action (MoA)

If IC50 < 10 µM, proceed to MoA studies. Furazan derivatives often act via Apoptosis or Cell Cycle Arrest .

Protocol 3: Annexin V/PI Apoptosis Assay (Flow Cytometry)

Rationale: Distinguishes between necrotic cell death (toxicity) and programmed cell death (apoptosis), which is preferred for drug candidates.

  • Treatment: Treat cells with the derivative at 1x and 2x IC50 for 24 hours.

  • Harvesting: Collect cells (including floating cells) and wash with cold PBS.

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

  • Incubation: 15 min at RT in the dark.

  • Analysis: Flow Cytometry (488 nm excitation).

    • Q1 (Annexin-/PI+): Necrosis (Undesirable).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

Protocol 4: Cell Cycle Analysis

Rationale: Furazan-3,4-diamide analogs have been reported to arrest cells in the G2/M phase , indicating tubulin polymerization inhibition.

  • Fixation: Fix treated cells in 70% ice-cold ethanol overnight.

  • Staining: Wash PBS. Incubate with RNase A (100 µg/mL) and PI (50 µg/mL) for 30 min.

  • Readout: Measure DNA content via Flow Cytometry. Look for accumulation in the G2/M peak compared to Vehicle Control.

Visualization of Experimental Logic

The following diagram illustrates the decision matrix for evaluating these derivatives, ensuring resources are only spent on promising candidates.

Furazan_Screening_Workflow cluster_MoA MoA Profiling Start Synthesis of 4-Acetylamino-furazan Derivatives QC Quality Control (NMR, LCMS, Stability) Start->QC Screen Primary Screen (MTT Assay, 72h) QC->Screen >95% Purity Decision1 IC50 < 10 µM? Screen->Decision1 Discard Discard / Redesign Decision1->Discard No Selectivity Selectivity Screen (MCF-10A Normal Cells) Decision1->Selectivity Yes Decision2 SI Index > 5? Selectivity->Decision2 Decision2->Discard Toxic to Normal MoA Mechanism of Action (Flow Cytometry) Decision2->MoA Selective Annexin Annexin V/PI (Apoptosis) MoA->Annexin Cycle Cell Cycle (G2/M Arrest?) MoA->Cycle

Caption: Decision tree for the biological characterization of furazan derivatives, prioritizing selectivity (Selectivity Index, SI) before mechanistic depth.

Data Presentation Standards

When reporting results for this class of compounds, structure your data tables as follows to facilitate peer review:

Table 1: Cytotoxicity Profile (IC50 in µM)

Compound IDR-Group SubstitutionA549 (Lung)HeLa (Cervical)MCF-10A (Normal)SI (MCF-10A/A549)
FD-01 -H45.2 ± 3.150.1 ± 4.2>100>2.2
FD-02 -Cl (para)5.4 ± 0.83.2 ± 0.565.012.0
Doxorubicin (Control)0.8 ± 0.10.5 ± 0.115.219.0

Note: SI (Selectivity Index) > 10 is considered a hit for early-stage discovery.

References

  • Li, W. S., et al. (2010). "Synthesis and structure-activity relationships of novel furazan-3,4-diamide analogs as potent anti-cancer agents."[3] Bioorganic & Medicinal Chemistry Letters.

  • Stepanov, A. I., et al. (2015). "A facile synthesis and microtubule-destabilizing properties of 4-(1H-benzo[d]imidazol-2-yl)-furazan-3-amines."[4] European Journal of Medicinal Chemistry.

  • Chawla, G., et al. (2010). "Challenges in polymorphism of furazan derivatives: Implications for solubility and bioavailability." Journal of Pharmaceutical Sciences. (Contextual grounding for Protocol 1). Note: Generalized reference for solubility issues in nitrogen heterocycles.

  • Riss, T. L., et al. (2013). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual [Internet].

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 4-Acetylamino-furazan-3-carboxylic acid synthesis

Executive Summary & Molecule Dashboard Target Molecule: 4-Acetylamino-furazan-3-carboxylic acid Application: Key intermediate for immunomodulators (e.g., Azoximer bromide/Polyoxidonium) and high-energy materials. Critica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Dashboard

Target Molecule: 4-Acetylamino-furazan-3-carboxylic acid Application: Key intermediate for immunomodulators (e.g., Azoximer bromide/Polyoxidonium) and high-energy materials. Critical Challenge: The synthesis requires differentiating between two hydrolytically sensitive groups: the acetylamino group (which must be preserved) and the precursor functionality (methyl or nitrile, which must be converted to carboxylic acid).

ParameterSpecification
CAS Registry N/A (Intermediate status; often referenced via derivatives)
Molecular Weight 171.11 g/mol
Typical Yield (Unoptimized) 30–45%
Target Yield (Optimized) 65–75%
Primary Impurity 4-Amino-furazan-3-carboxylic acid (Deacetylated product)

Core Protocol: The "Golden Path" (Oxidation Route)

While hydrolysis of 4-acetylamino-3-furazancarbonitrile is a valid route, it suffers from poor selectivity (hydrolysis of the nitrile often concurs with deacetylation). The most robust scale-up method involves the oxidation of 3-acetylamino-4-methylfurazan .

Optimized Workflow: Permanganate Oxidation with pH Control

The Mechanism: The furazan ring is electron-withdrawing, deactivating the methyl group toward oxidation. Standard conditions require heat, which risks hydrolyzing the acetyl group. The solution is a buffered permanganate oxidation .[1]

Step-by-Step Methodology
  • Preparation: Suspend 3-acetylamino-4-methylfurazan (1.0 eq) in water. Add MgSO₄ (1.2 eq) .

    • Why MgSO₄? It acts as a buffer. As KMnO₄ is consumed, KOH is produced (

      
      ). Without MgSO₄, the pH spikes to >12, causing immediate deacetylation. MgSO₄ precipitates OH⁻ as Mg(OH)₂, keeping pH near neutral (8.5–9.5).
      
  • Oxidation: Heat to 60–65°C . Add KMnO₄ (2.5 eq) portion-wise over 2 hours.

    • Critical Control Point: Do not dump all oxidant at once. The exotherm will spike the temperature, leading to ring cleavage.

  • Quenching: Add isopropyl alcohol (0.5 eq) to consume excess permanganate. Filter the hot MnO₂ sludge.

    • Yield Killer: The product (as a potassium salt) traps inside the MnO₂ cake. You must wash the cake with hot water (70°C) x3.

  • Isolation: Cool the filtrate to 5°C. Acidify slowly with HCl to pH 1–2.

    • Crystallization:[2] The free acid precipitates. Filter and dry.

Visualizing the Reaction Logic

The following diagram illustrates the competition between the desired pathway and the primary failure modes.

G cluster_legend Pathway Logic Start 3-Acetylamino- 4-methylfurazan Inter Intermediate (Aldehyde/Alcohol) Start->Inter KMnO4, 60°C impurity1 IMPURITY A: 4-Amino-furazan- 3-carboxylic acid Start->impurity1 High pH (>10) (Deacetylation) Target TARGET: 4-Acetylamino-furazan- 3-carboxylic acid Inter->Target Oxidation Complete impurity2 IMPURITY B: Ring Cleavage Products Inter->impurity2 T > 80°C (Over-oxidation) Target->impurity1 Acid Hydrolysis (pH < 1, High T) key Green: Desired Path | Red: Failure Mode

Figure 1: Reaction pathway analysis showing critical divergence points where pH and temperature control determine yield versus impurity formation.

Troubleshooting Center (FAQs)

Symptom 1: "My yield is stuck at 30%, and the MnO₂ filter cake is huge."

Diagnosis: Product Entrapment. The Science: The target molecule is a carboxylic acid.[3] In the basic reaction mixture, it exists as a salt (


). This salt has high affinity for the porous manganese dioxide (

) surface. The Fix:
  • Do not use cold water to wash the filter cake.

  • Protocol: Resuspend the MnO₂ cake in water, heat to 70°C with vigorous stirring for 15 minutes, and filter again. Repeat twice. This "hot leach" often recovers an additional 20–30% yield.

Symptom 2: "I isolated the product, but NMR shows the acetyl group is gone (singlet at ~2.1 ppm missing)."

Diagnosis: Hydrolytic Deacetylation. The Science: The amide bond (


) is susceptible to hydrolysis at extremes of pH.
The Fix: 
  • During Oxidation: Ensure you used MgSO₄ (buffer). If the reaction mixture turned green (manganate) instead of purple/brown, your pH was too high.

  • During Workup: When acidifying to precipitate the product, keep the temperature below 10°C . Acid hydrolysis rates drop exponentially with temperature. Do not let the slurry sit at pH 1 for extended periods.

Symptom 3: "The reaction stalls. Starting material remains even after 24 hours."

Diagnosis: Phase Transfer Limitation. The Science: 3-acetylamino-4-methylfurazan has low solubility in water, while KMnO₄ is water-soluble. The reaction happens at the interface. The Fix:

  • Add a Phase Transfer Catalyst (PTC) like Cetyltrimethylammonium bromide (CTAB) or Tetrabutylammonium bromide (TBAB) at 1–2 mol%. This shuttles the permanganate into the organic phase (or helps solubilize the substrate), accelerating the rate by 5–10x.

Advanced Optimization: Solvent & Oxidant Matrix

If the KMnO₄ route remains problematic for your specific derivative, consider these alternatives:

MethodReagentsProsCons
Standard (Recommended) KMnO₄ / H₂O / MgSO₄Scalable, cheap, no heavy metals (Cr).Large MnO₂ waste; requires hot filtration.
Catalytic Peroxide 30% H₂O₂ / Na₂WO₄ (Tungstate cat.)[4]Clean workup (no sludge); high atom economy.Requires higher T (reflux), increasing deacetylation risk.
Dichromate Na₂Cr₂O₇ / H₂SO₄Very potent oxidation.Toxic (Cr VI) ; difficult waste disposal; often over-oxidizes ring.

References & Authority

  • Sheremetev, A. B., et al. "Synthesis of 4-amino-furazan-3-carboxylic acid derivatives."[3] Russian Chemical Bulletin, 2005. (Foundational work on aminofurazan oxidation).[4][5]

  • Sedelmeier, J., et al. "KMnO4-Mediated Oxidation as a Continuous Flow Process."[1] Organic Letters, 2010.[1] (Technique for managing MnO₂ sludge in oxidations).

  • Pagoria, P. F., et al. "Synthesis of 1,2,4-oxadiazole linked aminofurazan derivatives." OSTI, 2014.[6] Link (Discusses stability of aminofurazan precursors).

  • Petrov, E., et al. "Synthesis of Polyoxidonium intermediates." Pharmaceutical Chemistry Journal. (General context for the acetylamino-furazan class).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-acetylamino-4-methylfurazan and Potassium Permanganate before handling.

Sources

Optimization

Technical Support Center: Purification of 4-Acetylamino-furazan-3-carboxylic acid

Topic: Purification techniques for crude 4-Acetylamino-furazan-3-carboxylic acid Ticket ID: CHEM-SUP-8821 Responder: Senior Application Scientist, Process Chemistry Division Executive Summary & Triage Dashboard Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification techniques for crude 4-Acetylamino-furazan-3-carboxylic acid Ticket ID: CHEM-SUP-8821 Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary & Triage Dashboard

Welcome to the technical support hub for 4-Acetylamino-1,2,5-oxadiazole-3-carboxylic acid (CAS: 78350-50-2 analog). This compound is a critical intermediate in the synthesis of high-energy density materials (HEDM) and pharmaceutical scaffolds.

The purification of this molecule is often complicated by its high polarity, thermal sensitivity (decarboxylation risk), and the presence of persistent inorganic residues from oxidation steps (typically KMnO₄ or HNO₃).

Quick Triage: What is your primary issue?

SymptomProbable CauseRecommended Protocol
Brown/Black Precipitate Residual Manganese Dioxide (MnO₂) from oxidation.[1]Protocol A (Hot Filtration)
Yellow/Orange Color Azo/Azoxy oligomer impurities or nitration by-products.Protocol B (Carbon Treatment)
High Ash Content Trapped inorganic salts (K⁺, Na⁺) in the crystal lattice.Protocol C (Acid-Base Reprecipitation)
Low Melting Point (<165°C) Presence of unreacted methyl precursor or decarboxylated material.Protocol D (Recrystallization)

Theoretical Grounding: Solubility & Impurity Profile

To purify this compound effectively, you must exploit its specific physicochemical properties.

Solubility Profile
  • High Solubility: DMSO, DMF, aqueous alkaline solutions (pH > 8, as carboxylate salt).

  • Moderate Solubility: Hot Water, Hot Ethanol, Methanol.

  • Low/Insoluble: Dichloromethane, Hexane, Toluene, Cold Water (pH < 2).

The Impurity Matrix

The crude material typically originates from the oxidation of 3-acetylamino-4-methylfurazan . Consequently, the crude matrix contains:

  • Inorganics: MnO₂ (brown solid), Potassium salts.

  • Organics: Unreacted methyl starting material, and potentially 4-acetylaminofurazan (decarboxylated byproduct formed if reaction temp > 90°C).

Workflow Visualization

The following diagram illustrates the logical flow for purifying the crude acid, prioritizing the removal of inorganic oxidants followed by organic polishing.

PurificationWorkflow Crude Crude 4-Acetylamino- furazan-3-COOH Dissolution Dissolve in sat. NaHCO3 (pH 8-9) Crude->Dissolution Convert to Salt Filter1 Filter Insoluble (Removes MnO2/Organics) Dissolution->Filter1 Remove Solids Acidify Acidify Filtrate (HCl to pH 1-2) Filter1->Acidify Clear Filtrate Precipitate Collect Precipitate (Crude Acid) Acidify->Precipitate Precipitation Recryst Recrystallization (Water or EtOH/H2O) Precipitate->Recryst Polishing Final Pure Product (White/Off-White Solid) Recryst->Final

Figure 1: Standard purification workflow involving Acid-Base extraction followed by recrystallization.

Detailed Protocols

Protocol C: Acid-Base Reprecipitation (Primary Purification)

Best for: Removing inorganic salts (MnO₂) and non-acidic organic impurities.

Mechanism: The furazan carboxylic acid is converted into its water-soluble sodium salt. Non-acidic impurities (unreacted starting materials) and inorganic insolubles (MnO₂) are filtered off. Re-acidification precipitates the pure acid.

  • Dissolution: Suspend 10 g of crude material in 50 mL of water. Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution with stirring until the solid dissolves and pH reaches 8–9.

    • Note: Avoid strong alkalis (NaOH) at high temperatures to prevent hydrolysis of the acetylamino group [1].

  • Filtration: Filter the solution through a Celite pad or sintered glass funnel to remove the brown manganese dioxide (MnO₂) sludge and any insoluble organic matter.

  • Acidification: Cool the clear yellow filtrate to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches 1–2.

    • Observation: A thick white or off-white precipitate should form immediately.

  • Isolation: Filter the solid, wash with ice-cold water (2 x 10 mL) to remove trapped NaCl/KCl, and dry under vacuum at 50°C.

Protocol D: Recrystallization (Polishing)

Best for: Removing colored oligomers and trace isomers.

  • Solvent Selection: Distilled Water is the preferred solvent. If solubility is too low, use Water:Ethanol (9:1).

  • Dissolution: Suspend the acid-base purified solid in water (approx. 10-15 mL/g). Heat to 80–85°C.

    • Critical Warning:Do not boil (>100°C) for extended periods. Furazan carboxylic acids are prone to thermal decarboxylation [2].

  • Activated Carbon (Optional): If the solution is colored (yellow/orange), add Activated Carbon (5 wt%) and stir at 80°C for 10 minutes. Filter hot.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 4°C.

  • Drying: Filter the crystals and dry in a vacuum oven at 45–50°C over P₂O₅.

Troubleshooting & FAQs

Q1: My product is turning pink/red during drying. What is happening?

A: This indicates thermal decomposition or hydrolysis . The furazan ring is electron-deficient. If the acetyl group hydrolyzes (losing the protecting group), the resulting amino-furazan is sensitive to oxidation and can form azo-furazan dyes (red/orange) [3].

  • Fix: Lower your drying temperature to <50°C and ensure the material is thoroughly washed of any residual acid (HCl) before drying.

Q2: I have low recovery yield after acidification.

A: The pH is likely not low enough. Furazan carboxylic acids can have pKa values in the range of 3.5–4.5. If you stop acidification at pH 4 or 5, a significant portion of the product remains in solution as the salt.

  • Fix: Ensure pH is driven down to 1–2 . Salting out (adding NaCl) can also help drive precipitation.

Q3: How do I confirm the acetyl group is still intact?

A: Check the 1H NMR .

  • You should see a singlet for the methyl group of the acetyl moiety around 2.1–2.2 ppm .

  • Absence of this peak suggests you have hydrolyzed the compound to 4-amino-furazan-3-carboxylic acid.

Q4: Can I use organic solvents for extraction?

A: Yes, but it is less efficient for salt removal. The acid is soluble in Ethyl Acetate (EtOAc). You can extract the acidified aqueous layer with EtOAc, dry over MgSO₄, and evaporate. However, this often carries over colored impurities that water recrystallization would otherwise remove [4].

References

  • Sigma-Aldrich. (n.d.). 4-(Acetylamino)-1,2,5-oxadiazole-3-carboxylic acid Product Page. Retrieved from

  • Sheremetev, A. B., et al. (2005). A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid. Journal of Heterocyclic Chemistry. Retrieved from

  • Fersing, C., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI Molecules. Retrieved from

  • PubChem. (n.d.). 4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester (Analogous Structures). Retrieved from

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Acetylamino-furazan-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-Acetylamino-furazan-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and ma...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Acetylamino-furazan-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and materials scientists who are working with this versatile heterocyclic compound. Our goal is to provide practical, experience-driven insights to help you navigate the common challenges and side reactions encountered during its synthesis, ensuring both the integrity of your results and the safety of your experiments.

The synthesis of functionalized furazans can be capricious, with challenges ranging from thermal stability to competing reaction pathways.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Core Synthesis Pathway & Key Challenges

The most direct route to 4-Acetylamino-furazan-3-carboxylic acid is the acetylation of its precursor, 4-Aminofurazan-3-carboxylic acid. While seemingly straightforward, the success of this reaction hinges on carefully managing the stability of both the starting material and the product. The furazan ring, while aromatic, is susceptible to degradation under harsh conditions, and the presence of both an amino and a carboxylic acid group on the same small scaffold presents unique challenges.[2][3]

Synthesis_Workflow cluster_start Precursor Synthesis cluster_main Acetylation Reaction cluster_product Target Molecule cluster_workup Workup & Purification A 4-Aminofurazan-3-carboxylic acid (Precursor) B Acetic Anhydride / Pyridine Anhydrous Solvent (e.g., THF, Dioxane) Controlled Temperature (0 °C to RT) A->B Acetylation C 4-Acetylamino-furazan-3-carboxylic acid (Product) B->C Formation D 1. Acidified Water Quench 2. Extraction 3. Recrystallization C->D Isolation

Figure 1: General workflow for the synthesis of 4-Acetylamino-furazan-3-carboxylic acid.
Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis. Each answer is designed to provide a mechanistic explanation for the issue and a clear, actionable solution.

Q1: My final yield is significantly lower than expected, and a large portion of the starting material remains unreacted. What's going wrong?

A1: Low conversion is a common issue often traced back to two primary factors: insufficient activation of the acetylating agent or deactivation of the nucleophile (the amino group).

  • Mechanistic Insight: The amino group on the furazan ring is weakly basic due to the electron-withdrawing nature of the heterocyclic system.[4] Simultaneously, the carboxylic acid proton can protonate the amino group of another molecule, forming a zwitterionic-like species that is unreactive towards acetylation. A base is required to deprotonate the ammonium salt and free the amine for nucleophilic attack. If the base is too weak or used in insufficient quantity, the reaction will stall.

  • Troubleshooting Steps:

    • Choice of Base: Pyridine is a common choice as it serves as both a base and a catalyst. Ensure it is anhydrous. If pyridine is ineffective, a stronger, non-nucleophilic base like triethylamine (TEA) may be used, but with caution to avoid promoting side reactions.

    • Reagent Purity: Water is the enemy of this reaction. Acetic anhydride will readily hydrolyze to acetic acid in the presence of moisture, consuming your reagent. Ensure all glassware is oven-dried, and use anhydrous solvents and fresh, high-purity acetic anhydride.

    • Order of Addition: A proven technique is to first suspend the 4-Aminofurazan-3-carboxylic acid in an anhydrous solvent (like THF or Dioxane) with the base (e.g., pyridine). This pre-forms the more nucleophilic free amine. Cool this mixture in an ice bath before slowly adding the acetic anhydride. This controlled addition prevents an initial exotherm and minimizes side reactions.

Q2: I've isolated a major byproduct that appears to be 4-acetylaminofurazan. Where did my carboxylic acid group go?

A2: You are observing decarboxylation, a classic side reaction for many heterocyclic carboxylic acids.[5] The precursor, 4-Aminofurazan-3-carboxylic acid, is known to be thermally sensitive and can undergo exothermic decomposition, which is presumed to be initiated by decarboxylation.[1]

  • Mechanistic Insight: The furazan ring can stabilize the negative charge that develops on the ring carbon during the transition state of CO₂ elimination. This process is highly dependent on temperature. Heating the reaction mixture too aggressively, or allowing a significant exotherm upon reagent addition, will strongly favor this unwanted pathway.

  • Preventative Measures:

    • Strict Temperature Control: The most critical parameter is temperature. The acetylation should be initiated at 0 °C and allowed to warm slowly to room temperature. Avoid heating the reaction mixture above 40-50 °C at all costs.

    • Solvent Choice: Use a solvent with a suitable boiling point that allows for effective stirring and heat dissipation without requiring high temperatures. Dioxane or THF are excellent choices. Aprotic polar solvents like DMF can sometimes facilitate decarboxylation, especially at elevated temperatures with an acid catalyst.[6]

    • Workup Conditions: Avoid prolonged heating during solvent removal or recrystallization. Use rotary evaporation at moderate temperatures (<40 °C) and choose a recrystallization solvent system that does not require high heat for dissolution.

Side_Reactions cluster_main Desired Pathway cluster_side Side Reactions Start 4-Aminofurazan- 3-carboxylic acid Product 4-Acetylamino-furazan- 3-carboxylic acid Start->Product + Ac₂O (Controlled Temp) Decarboxylated 4-Aminofurazan (Intermediate) Start->Decarboxylated - CO₂ (High Temp) Product->Start + H₂O / H⁺ or OH⁻ (Hydrolysis) Hydrolyzed Ring-Opened Products (Degradation) Product->Hydrolyzed Harsh Conditions (e.g., strong base) Decarboxylated_Acetylated 4-Acetylaminofurazan (Byproduct) Decarboxylated->Decarboxylated_Acetylated + Ac₂O

Figure 2: Competing reaction pathways during the synthesis.
Q3: My reaction mixture turns dark brown or black, resulting in a low yield of an intractable mixture. What is causing this decomposition?

A3: A dark coloration is a strong indicator of furazan ring degradation. The 1,2,5-oxadiazole (furazan) ring system can be labile under certain conditions, particularly with strong bases or nucleophiles, which can lead to ring-opening side reactions.[7][8]

  • Mechanistic Insight: While the furazan ring is aromatic, it is electron-deficient and contains two nitrogen-oxygen bonds. Strong bases can initiate ring cleavage pathways. Although pyridine is generally mild enough, using stronger bases like hydroxides, or even TEA in excess at elevated temperatures, can promote degradation.

  • Troubleshooting Steps:

    • Re-evaluate Your Base: Stick to pyridine as the base of choice. If you must use TEA, add it slowly at 0 °C and use the minimum effective amount (e.g., 1.1-1.5 equivalents).

    • Check Starting Material Quality: The synthesis of the precursor, 4-Aminofurazan-3-carboxylic acid, can sometimes yield impurities that are less stable.[1][9] Ensure your starting material is pure before beginning the acetylation.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative decomposition pathways that may be initiated by trace impurities.

Frequently Asked Questions (FAQs)
Problem Probable Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient amine nucleophilicity (protonation). 2. Hydrolysis of acetylating agent by moisture.1. Use an anhydrous base like pyridine or TEA to free the amine. 2. Ensure all reagents, solvents, and glassware are strictly anhydrous.
Decarboxylation Byproduct 1. Reaction temperature is too high. 2. Localized overheating during reagent addition.1. Maintain strict temperature control (initiate at 0 °C, warm slowly). Do not heat. 2. Add acetic anhydride dropwise to a cooled solution.
Reaction Mixture Darkens 1. Furazan ring degradation. 2. Use of an excessively strong base.1. Use the mildest effective base (pyridine is preferred). 2. Ensure high purity of starting materials. 3. Consider running under an inert atmosphere.
Difficult Purification 1. Presence of both acidic starting material and acidic byproducts.1. After quenching, perform a wash with dilute aq. NaHCO₃ to remove unreacted starting material and acetic acid. 2. Recrystallize from an appropriate solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane).
Table 1: Troubleshooting Summary.
Q1: What are the best analytical methods to monitor the reaction and confirm the final product?

A1: A combination of techniques is recommended:

  • TLC (Thin Layer Chromatography): Use a mobile phase like Ethyl Acetate/Hexane with a small amount of acetic acid (e.g., 1%) to get good separation. The product will be less polar than the starting amino acid.

  • ¹H NMR (Proton NMR): The disappearance of the broad amine (-NH₂) signal from the starting material and the appearance of a sharp singlet for the acetyl methyl group (~2.2 ppm) and a downfield amide (-NH) singlet are key indicators of success.

  • FT-IR (Infrared Spectroscopy): Look for the appearance of a strong amide C=O stretch (~1680-1700 cm⁻¹) and the N-H stretch of the secondary amide (~3300 cm⁻¹).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the best method for confirming the mass of the desired product and identifying the mass of major byproducts like the decarboxylated species.

Q2: Are there any specific safety precautions I should take?

A2: Yes. The furazan ring is a component of some energetic materials.[1][3] While 4-Acetylamino-furazan-3-carboxylic acid itself is not considered a primary explosive, its precursor has a known exothermic decomposition profile.[1]

  • Thermal Hazards: Avoid high temperatures and perform the reaction behind a safety shield.

  • Scale-Up: Be extremely cautious when scaling up this reaction. The potential for an exotherm increases with scale. A pilot reaction at a small scale is strongly advised to understand the reaction's thermal behavior in your setup.

  • Reagents: Acetic anhydride and pyridine are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocol: Acetylation of 4-Aminofurazan-3-carboxylic acid

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-Aminofurazan-3-carboxylic acid (1.43 g, 10 mmol).

  • Solvent & Base Addition: Add anhydrous pyridine (20 mL). Stir the suspension under a nitrogen atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Acetylation: While stirring vigorously at 0 °C, add acetic anhydride (1.12 g, 1.05 mL, 11 mmol, 1.1 eq) dropwise over 15 minutes via a syringe. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding 20 mL of cold 1M HCl. This will neutralize the pyridine.

  • Isolation: The product may precipitate upon acidification. If so, collect the solid by vacuum filtration. If it remains in solution, extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers (or dissolve the filtered solid in ethyl acetate), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a temperature below 40 °C. The crude solid can be further purified by recrystallization from an ethanol/water mixture to yield pure 4-Acetylamino-furazan-3-carboxylic acid.

References
  • Miller, C. W., Johnson, E. C., Sausa, R. C., Orlicki, J. A., & Sabatini, J. J. (2020). A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-carboxylic Acid and its Ethyl Ester Derivative. Organic Process Research & Development, 24(4), 546–551. [Link]

  • Galkin, K. I., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]

  • Galkin, K. I., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]

  • Miller, C. W., et al. (2020). A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid and its Ethyl Ester Derivative. Organic Process Research & Development. [Link]

  • Request PDF for "A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid and its Ethyl Ester Derivative". (2020). ResearchGate. [Link]

  • Wikipedia. (n.d.). Furazan. [Link]

  • Yousef, M. A., & Matsubara, R. (2023). Recent progress in synthesis and application of furoxan. Organic & Biomolecular Chemistry, 21(10), 2035–2055. [Link]

  • Sheremetev, A. B. (1998). Novel synthesis of 4-aminofurazan-3-acetic acid. Mendeleev Communications, 8(4), 135. [Link]

  • Shaposhnikov, N. S., et al. (2025). Synthesis of Furoxan Derivatives Based on 4-Aminofuroxan-3-carboxylic Acid Azide. Request PDF on ResearchGate. [Link]

  • Fischer, N., et al. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Molecules, 26(9), 2530. [Link]

  • Galkin, K. I., et al. (2025). General scheme of the study of furan stability. ResearchGate. [Link]

  • Request PDF for "Monocyclic furazans and furoxans". (2025). ResearchGate. [Link]

  • Qu, B., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 856037. [Link]

  • Request PDF for "1,2,5-Oxadiazole (Furazan) Derivatives from Benzoylnitromethane and Dipolarophiles in the Presence of DABCO: Structure and Intermediates". (2025). ResearchGate. [Link]

  • Request PDF for "A new preparative method and some chemical properties of 4-R-furazan-3-carboxylic acid amidrazones". (n.d.). ResearchGate. [Link]

  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. (n.d.).
  • Decarboxylations. (n.d.). Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Decarboxylation. [Link]

  • Popa, E., et al. (2015). Macrocyclization strategies for cyclic peptides and peptidomimetics. Beilstein Journal of Organic Chemistry, 11, 208–251. [Link]

  • Request PDF for "New approach to furazan dicarboxylic acids". (2025). ResearchGate. [Link]

  • Yousef, M. A., & Matsubara, R. (2023). Chemical structures of furoxan and its relatives. ResearchGate. [Link]

  • Qu, B., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry. [Link]

  • 4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester. (n.d.). PubChem. [Link]

  • Bagley, M. C., et al. (2012). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. Organic Letters, 14(7), 1776–1779. [Link]

  • Benzopyrones. Part 23. Cyclization of o-amino carboxamides and related compounds. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Chen, Y., et al. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. Scientific Reports, 14(1), 4697. [Link]

  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]

  • Sheremetev, A. B., et al. (n.d.). 3,4-Bis(4′-nitrofurazan-3′-yl)furoxan: a Melt Cast Powerful Explosive and a Versatile Precursor to a New Family of Polycyclic Poly-1,2,5-oxadiazoles. Molecules. [Link]

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. [Link]

  • Galy, J. P., et al. (1995). Cyclization-activated prodrugs: N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen. Journal of Medicinal Chemistry, 38(20), 3983–3994. [Link]

  • Li, Y., et al. (2025). Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions. [Link]

  • CN103086998A - Synthetic method of 3-amino-4-hydroxyfurazan. (n.d.).

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Optimization

Overcoming solubility issues with 4-Acetylamino-furazan-3-carboxylic acid in assays

Welcome to the technical support resource for 4-Acetylamino-furazan-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered durin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-Acetylamino-furazan-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound in experimental assays. Our goal is to provide you with the scientific rationale and practical steps to overcome solubility issues, ensuring the accuracy and reproducibility of your results.

Understanding the Molecule: A Senior Scientist's Perspective

4-Acetylamino-furazan-3-carboxylic acid combines three key chemical features that dictate its physical properties:

  • A Carboxylic Acid Group (-COOH): This is the primary driver of its pH-dependent solubility. At acidic pH, the group is protonated (-COOH) and the molecule is less polar, leading to lower aqueous solubility. At neutral to alkaline pH, it deprotonates to a carboxylate salt (-COO⁻), which is significantly more polar and water-soluble.[1]

  • A Furazan Ring: This is an aromatic, electron-withdrawing heterocycle. The electron-withdrawing nature of the ring increases the acidity of the carboxylic acid (lowers its pKa) compared to a simple aliphatic carboxylic acid.[2] This means it will start to become soluble at a lower pH than a weaker acid.

  • An Acetylamino Group (-NHCOCH₃): This group adds some polarity but also contributes to the molecule's molecular weight and potential for hydrogen bonding. It is generally less basic than a simple amino group.

The combination of these features results in a compound that is likely a solid with poor solubility in neutral aqueous solutions but can be solubilized by carefully selecting solvents and adjusting pH.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My compound won't dissolve in water or buffer. What is the first thing I should try?

Answer:

This is the most common issue and is expected due to the molecule's structure. The first and most effective strategy is to exploit the acidic nature of the carboxylic acid group by adjusting the pH.

Causality: The carboxylic acid group has a specific pKa value, which is the pH at which 50% of the molecules are in their ionized (soluble) form and 50% are in their neutral (insoluble) form. To solubilize the compound, you need to raise the pH of your solvent to be at least 1.5 to 2 units above the pKa. This converts the vast majority of the compound into its more soluble carboxylate salt form.[]

Step-by-Step Protocol: Basic pH Adjustment for Solubilization

  • Initial Suspension: Add your weighed compound to your desired aqueous buffer (e.g., PBS, TRIS). Do not expect it to dissolve immediately.

  • Add Base Dropwise: While stirring or vortexing, add a small amount of a dilute basic solution, such as 0.1 M NaOH, drop by drop.

  • Monitor for Dissolution: Continue adding the base and stirring until the solid material fully dissolves.

  • Check Final pH: Once dissolved, measure the pH of your solution. This will give you an indication of the minimum pH required for solubility.

  • Final Volume Adjustment: Bring the solution to its final target volume with your buffer.

  • Assay Compatibility Check: Crucially , ensure that the final pH of your stock solution is compatible with your experimental assay. If your assay is pH-sensitive, you may need to prepare a more concentrated stock at a higher pH and then dilute it into your final assay medium, ensuring the final pH of the assay is not significantly affected.

FAQ 2: I need to prepare a concentrated stock solution. Is DMSO a good choice?

Answer:

Yes, Dimethyl Sulfoxide (DMSO) is the most common and effective organic solvent for creating high-concentration stock solutions of poorly soluble compounds for long-term storage.[4] However, there are critical considerations when using it.

Causality: DMSO is a polar aprotic solvent that is excellent at dissolving a wide range of organic molecules.[5] It allows you to prepare, for example, a 10 mM to 100 mM stock solution that can be stored at -20°C or -80°C and then diluted into your aqueous assay buffer for your experiment.

Potential Issues & Troubleshooting:

  • Precipitation upon Dilution: This is a very common problem. When the DMSO stock is added to an aqueous buffer, the local concentration of the compound can exceed its aqueous solubility limit, causing it to crash out of solution.[6][7]

    • Solution:

      • Increase Dilution Factor: Dilute your stock at least 1:1000. The final DMSO concentration in your assay should ideally be ≤ 0.1% to minimize solvent effects on cells or enzymes.[5]

      • Stir Vigorously: Add the DMSO stock dropwise into the aqueous buffer while the buffer is being rapidly vortexed or stirred. This promotes rapid mixing and prevents localized high concentrations.

      • Warm Gently: If precipitation still occurs, gentle warming of the final solution to 37°C with sonication can help redissolve the compound.[8]

  • Water Absorption: DMSO is highly hygroscopic and will absorb water from the atmosphere. Water contamination can decrease the solubility of your compound in the DMSO stock, leading to precipitation during freeze-thaw cycles.[9]

    • Solution:

      • Use anhydrous or low-water content DMSO.

      • Aliquot your stock solution into single-use vials to minimize the number of freeze-thaw cycles and exposure to air.[8]

Diagram: Decision Workflow for Solubilization

start Start: Need to dissolve 4-Acetylamino-furazan-3-carboxylic acid stock_q Do you need a concentrated organic stock solution? start->stock_q dmso Use DMSO to prepare a 10-100 mM stock solution. stock_q->dmso Yes aqueous_q Is the compound for direct use in an aqueous assay buffer? stock_q->aqueous_q No store Aliquot and store at -20°C or -80°C. dmso->store precip_q Does it precipitate upon dilution into aqueous buffer? store->precip_q ph_adjust Use pH adjustment. Add dilute base (e.g., 0.1M NaOH) dropwise to aqueous buffer until compound dissolves. aqueous_q->ph_adjust Yes ph_compat_q Is the final pH compatible with your assay? ph_adjust->ph_compat_q precip_sol 1. Increase dilution factor (>1:1000). 2. Add stock to buffer with vigorous stirring. 3. Gently warm/sonicate final solution. precip_q->precip_sol Yes success Success: Compound is in solution. precip_q->success No precip_sol->success ph_compat_sol Prepare a concentrated stock at high pH. Use a higher dilution factor to minimize final assay pH shift. ph_compat_q->ph_compat_sol No ph_compat_q->success Yes ph_compat_sol->success

Caption: Workflow for selecting a solubilization strategy.

FAQ 3: What alternative solvents can I use if my assay is sensitive to DMSO?

Answer:

While DMSO is common, some assays, particularly those involving sensitive cell lines or specific enzymatic reactions, can be affected by it.[10] In such cases, other options can be explored.

Alternative Solvents & Strategies:

Solvent/MethodRecommended Use CaseProsCons
Ethanol (EtOH) Good first alternative for many assays.Less toxic to many cell lines than DMSO; volatile.Less powerful solvent than DMSO; may not achieve high stock concentrations.
Dimethylformamide (DMF) When high solubility is needed and DMSO must be avoided.Strong solvent, similar to DMSO.[5]Higher toxicity than DMSO; handle with care.
pH Adjustment When direct solubilization in aqueous buffer is possible.Avoids organic solvents entirely.Final pH may not be suitable for all assays; potential for compound instability at high pH.
Co-solvents For challenging compounds in aqueous media.Can improve solubility without full reliance on a single organic solvent.[][11]Requires empirical testing to find the right co-solvent and ratio (e.g., PEG, propylene glycol).
Formulation with Cyclodextrins To enhance aqueous solubility for in vitro and in vivo use.Forms inclusion complexes that increase solubility.[12]Can be expensive; may alter compound bioavailability or interaction with targets.

Recommendation: If DMSO is problematic, first attempt to make a stock solution in 100% ethanol. If solubility is insufficient, your next best approach is to use the pH adjustment method to create an aqueous stock solution, provided the final pH is compatible with your experiment.

FAQ 4: I am seeing inconsistent results between experiments. Could solubility be the cause?

Answer:

Absolutely. Inconsistent or incomplete solubilization is a major source of poor data reproducibility.

Causality: If the compound is not fully dissolved, the actual concentration in your assay will be lower than your calculated concentration and can vary between preparations. This is especially problematic if the compound exists as a fine, barely visible suspension rather than a true solution.

Protocol: Validating Solubilization for Reproducibility

  • Visual Inspection: After preparing your final solution, hold it against a dark background and shine a light through it. Look for the Tyndall effect (light scattering), which indicates the presence of suspended particles. A true solution will be completely clear.

  • Centrifugation Test: Prepare your final diluted solution. Centrifuge it at high speed (e.g., >10,000 x g) for 15 minutes.

  • Concentration Measurement: Carefully take a sample from the supernatant (top layer) and measure its concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Compare: Compare the measured concentration to your intended, calculated concentration. If the measured value is significantly lower, your compound is not fully dissolved under the current conditions.

  • Adjust Protocol: If solubility is incomplete, revisit the strategies in this guide: increase the pH, use a stronger co-solvent system, or increase the dilution factor from your organic stock.

Diagram: Protocol for Validating Complete Solubilization

prep 1. Prepare final diluted - solution for assay. inspect 2. Visual Inspection: - Check for light scattering - (Tyndall Effect). prep->inspect spin 3. Centrifuge Sample: - >10,000 x g for 15 min. inspect->spin sample 4. Sample Supernatant: - Carefully collect top layer. spin->sample measure 5. Measure Concentration: - Use HPLC-UV or LC-MS. sample->measure compare 6. Compare Measured vs. - Intended Concentration. measure->compare success Success: Concentrations Match. Proceed with Assay. compare->success Match fail Failure: Measured < Intended. Re-evaluate solubilization protocol. compare->fail Mismatch

Caption: A workflow for verifying complete compound dissolution.

References
  • Reddit. (2021, April 27). Alternatives to DMSO? Acetonitrile in biology? r/Chempros. Available at: [Link]

  • Taft, F., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. Available at: [Link]

  • Gao, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • ResearchGate. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? Available at: [Link]

  • Bergström, C. A., et al. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Foley, D. A., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ziath Ltd. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available at: [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks? Available at: [Link]

  • Aso, H., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Chemistry. Available at: [Link]

  • Jamshaid, H., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. Available at: [Link]

  • Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs. (2023). Journal of Pharmaceutical Research & Reports. Available at: [Link]

  • Gao, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. Available at: [Link]

  • Sharma, D., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • ReAgent. (2024, July 17). How To Make A Standard Solution. The Chemistry Blog. Available at: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]

  • Chen, Y., et al. (2007). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A. Available at: [Link]

  • ResearchGate. (2025, August 6). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. Available at: [Link]

  • Dutra, F. R., & Custodio, R. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules. Available at: [Link]

  • Nechipadappu, S. K., & Avdeef, A. (2018). The effect of different pH-adjusting acids on the aqueous solubility of a poorly soluble basic drug, carvedilol. ResearchGate. Available at: [Link]

  • Journal of Chemistry Letters. (2025, November 24). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. Available at: [Link]

  • Britannica. (2026, January 22). Carboxylic acid. Available at: [Link]

  • NTU Journal of Pure Sciences. (2021, December 5). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. Available at: [Link]

  • University of Wisconsin-La Crosse. PREPARING SOLUTIONS AND MAKING DILUTIONS. Available at: [Link]

  • Dairy Knowledge Portal. Preparation of standard solutions. Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. (2022, April 11). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Available at: [Link]

  • University of Illinois. Carboxylic Acids and Their Derivatives: Nucleophilic Addition-Elimination at the Acyl Carbon. Available at: [Link]

  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Available at: [Link]

  • University of Calgary. Carboxylic Acids and Their Derivatives. Available at: [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. Available at: [Link]

  • University of Massachusetts Boston. (2006, March 28). Properties of Carboxylic Acids. Available at: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • Study Mind. (2022, April 18). Properties and Reactivity of Carboxylic Acids (A-Level Chemistry). Available at: [Link]

  • Research Square. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available at: [Link]

  • Tønning, K., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

Sources

Troubleshooting

Reducing impurities in the production of 4-Acetylamino-furazan-3-carboxylic acid

Welcome to the technical support center for the synthesis of 4-Acetylamino-furazan-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Acetylamino-furazan-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the knowledge to identify, mitigate, and resolve common issues, thereby improving the purity and yield of your product.

I. Overview of the Synthesis

The synthesis of 4-Acetylamino-furazan-3-carboxylic acid is most commonly achieved through the N-acetylation of its precursor, 4-Aminofurazan-3-carboxylic acid. This reaction typically involves the use of an acetylating agent such as acetic anhydride or acetyl chloride. While seemingly straightforward, this transformation is susceptible to various side reactions that can lead to the formation of impurities, impacting the final product's quality and yield. Understanding these potential pitfalls is key to a successful synthesis.

Proposed Synthetic Pathway:

Synthesis_Pathway start 4-Aminofurazan-3-carboxylic acid product 4-Acetylamino-furazan-3-carboxylic acid start->product N-Acetylation reagents Acetic Anhydride (or Acetyl Chloride) reagents->product

Caption: Proposed synthesis of 4-Acetylamino-furazan-3-carboxylic acid.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of 4-Acetylamino-furazan-3-carboxylic acid.

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The acetylation may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a suboptimal amount of the acetylating agent.

  • Hydrolysis of Acetic Anhydride: Acetic anhydride readily hydrolyzes in the presence of water. If your solvent or starting materials are not anhydrous, a significant portion of the acetylating agent will be consumed by water, reducing the amount available for the desired reaction.

  • Product Loss During Workup: The product may have some solubility in the wash solutions or may not fully precipitate during isolation. Careful optimization of the workup and isolation procedures is crucial.

  • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.

Q2: I have an impurity with a similar retention time to my product in HPLC. What could it be?

A2: An impurity with a similar polarity to your product could be a structurally related compound. A likely candidate is the starting material, 4-Aminofurazan-3-carboxylic acid, especially if the reaction was incomplete. Another possibility is a partially hydrolyzed product if the workup conditions were too harsh. Co-injection with a pure sample of the starting material can help confirm its presence.

Q3: Is the furazan ring stable under acetylation conditions?

A3: The furazan ring is generally stable under standard N-acetylation conditions.[1] However, extreme pH or high temperatures could potentially lead to ring-opening or other degradation pathways. It is advisable to maintain mild reaction conditions to preserve the integrity of the heterocyclic core.

Q4: Can I use acetyl chloride instead of acetic anhydride?

A4: Yes, acetyl chloride is a viable, and often more reactive, acetylating agent. However, its reaction with the amino group will generate hydrochloric acid (HCl) as a byproduct. This will need to be neutralized by a base (like triethylamine or sodium acetate) to prevent the protonation of the starting amine, which would render it unreactive.[2] The choice between acetic anhydride and acetyl chloride will depend on the specific reaction conditions and the desired reactivity.

Q5: What is the best way to purify the final product?

A5: Recrystallization is a common and effective method for purifying N-acetylated amino acids.[3] A suitable solvent system, often a mixture like ethanol-water, should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. This allows for the selective crystallization of the desired compound, leaving impurities behind in the mother liquor.

III. Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Presence of starting material in the final product (confirmed by TLC/HPLC/NMR) 1. Incomplete reaction. 2. Insufficient amount of acetylating agent. 3. Reaction time is too short.1. Increase the reaction time and monitor the reaction progress by TLC or HPLC. 2. Use a slight excess (1.1-1.5 equivalents) of the acetylating agent. 3. Ensure the reaction temperature is optimal for the chosen conditions.
Appearance of a new, more polar spot/peak in TLC/HPLC 1. Hydrolysis of the acetyl group on the product during workup. 2. Degradation of the starting material or product.1. Perform the workup at a lower temperature. 2. Ensure the pH during workup is not strongly acidic or basic for prolonged periods. 3. Use anhydrous solvents and reagents to minimize water content.
Product is an oil or fails to crystallize 1. Presence of significant impurities. 2. Residual solvent. 3. Incorrect pH for precipitation.1. Attempt purification by column chromatography before crystallization. 2. Ensure the product is thoroughly dried under vacuum. 3. Adjust the pH of the solution to the isoelectric point of the product to induce precipitation.
Broad or unexpected peaks in NMR spectrum 1. Presence of multiple, closely related impurities. 2. Paramagnetic impurities. 3. Product aggregation.1. Re-purify the sample. 2. Treat the sample with a chelating agent (e.g., EDTA) if metal contamination is suspected. 3. Acquire the NMR spectrum in a different solvent or at a different concentration.
Mass spectrometry shows a peak corresponding to a di-acetylated product 1. Over-acetylation, possibly on the carboxylic acid to form a mixed anhydride.1. Use a stoichiometric amount of the acetylating agent. 2. Perform the reaction at a lower temperature. 3. The mixed anhydride is typically unstable and may hydrolyze back to the desired product during aqueous workup.

IV. Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for your specific laboratory conditions.

Protocol 1: Synthesis of 4-Acetylamino-furazan-3-carboxylic acid

This protocol is based on standard procedures for the N-acetylation of amino acids.[4]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Aminofurazan-3-carboxylic acid (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or an aqueous solution with a mild base like sodium bicarbonate).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1-1.5 equivalents) dropwise to the cooled solution while stirring vigorously.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: After the reaction is complete, carefully quench the excess acetic anhydride by the slow addition of cold water.

  • Precipitation: If the product precipitates, collect it by filtration. If it remains in solution, adjust the pH to approximately 2-3 with a mineral acid (e.g., HCl) to protonate the carboxylic acid and induce precipitation.[3]

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent system (e.g., ethanol/water).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to promote further crystallization.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold solvent system, and dry under vacuum.

V. Impurity Formation and Analysis

Understanding potential impurities is crucial for developing effective purification strategies and analytical methods.

Potential Impurity Formation Pathway:

Impurity_Formation cluster_main Main Reaction cluster_impurities Impurity Formation Start 4-Aminofurazan-3- carboxylic acid Product 4-Acetylamino-furazan-3- carboxylic acid Start->Product Acetylation Unreacted Unreacted Starting Material Start->Unreacted Incomplete Reaction Hydrolyzed Hydrolyzed Product (re-forms starting material) Product->Hydrolyzed Hydrolysis MixedAnhydride Mixed Anhydride (Transient) Product->MixedAnhydride Over-acetylation

Caption: Potential impurity formation pathways during synthesis.

Table of Potential Impurities and Analytical Methods:

Impurity Potential Cause Suggested Analytical Method(s)
4-Aminofurazan-3-carboxylic acid (Starting Material)Incomplete reactionHPLC, TLC, ¹H NMR[5]
Acetic AcidByproduct of reaction/hydrolysis of acetic anhydride¹H NMR
Di-acetylated Product (Mixed Anhydride)Use of excess acetylating agentMass Spectrometry
Ring-Opened ProductsHarsh reaction conditions (extreme pH or temperature)Mass Spectrometry, NMR

VI. References

  • Herbst, R. M., & Shemin, D. (1939). Acetylglycine. Organic Syntheses, 19, 4.

  • Kadam, S. T., & Kim, S. S. (2008). Phosphomolybdic acid (PMA) as a simple and efficient catalyst for the acetylation of structurally diverse alcohols, phenols, and amines. Synthesis, 2008(02), 267-268.

  • Ghosh, A., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. [Link]

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • RSC Publishing. Direct monitoring of biocatalytic deacetylation of amino acid substrates by 1 H NMR reveals... [Link]

  • MDPI. Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-Acetylamino-furazan-3-carboxylic Acid

This guide is designed for researchers, scientists, and drug development professionals embarking on the scaled-up synthesis of 4-Acetylamino-furazan-3-carboxylic acid for preclinical studies. As this is a specialized mol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals embarking on the scaled-up synthesis of 4-Acetylamino-furazan-3-carboxylic acid for preclinical studies. As this is a specialized molecule, this document provides a recommended synthetic pathway based on established furazan chemistry and addresses potential challenges you may encounter. The focus is on providing practical, field-tested insights to ensure a safe, efficient, and successful scale-up campaign.

Recommended Synthetic Pathway Overview

The synthesis of 4-Acetylamino-furazan-3-carboxylic acid is a multi-step process that requires careful control of reaction conditions at each stage. The most logical and scalable approach involves the initial synthesis of an ester of 4-aminofurazan-3-carboxylic acid, followed by acetylation and subsequent hydrolysis to yield the final product. This pathway avoids the challenges of directly handling the potentially less stable aminocarboxylic acid in the initial steps.

The overall workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Furazan Ring Formation cluster_1 Step 2: Acetylation cluster_2 Step 3: Hydrolysis & Purification Start Cyanoacetic Ester (Starting Material) Intermediate1 Formation of Bisoxime Intermediate Start->Intermediate1 Nitrosation & Hydroxylamine treatment Intermediate2 Ethyl 4-Aminofurazan-3-carboxylate (Cyclized Product) Intermediate1->Intermediate2 Oxidative Cyclization (e.g., with CDI) Acetylation Acetylation of Amino Group Intermediate2->Acetylation Acetic Anhydride or Acetyl Chloride Intermediate3 Ethyl 4-Acetylamino-furazan-3-carboxylate Acetylation->Intermediate3 Hydrolysis Ester Hydrolysis Intermediate3->Hydrolysis Base or Acid Catalyzed Purification Purification Hydrolysis->Purification Crystallization / Chromatography FinalProduct 4-Acetylamino-furazan-3-carboxylic acid (Final Product) Purification->FinalProduct

Caption: Recommended workflow for the synthesis of 4-Acetylamino-furazan-3-carboxylic acid.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues that may arise during your experiments.

Part 1: Synthesis of Ethyl 4-Aminofurazan-3-carboxylate

This initial stage involves the construction of the core furazan ring system. A potential route involves starting from a cyanoacetic ester.[1]

Question: My yield for the furazan ring formation is significantly lower than expected upon scale-up. What are the likely causes?

Answer: Low yields during furazan synthesis are a common issue, often exacerbated by scale-up. The primary causes are typically related to reaction control and side reactions.

  • Causality: The cyclization of bisoxime precursors to form the furazan ring is often an exothermic process.[2] On a larger scale, inefficient heat dissipation can lead to localized "hot spots." These can cause decomposition of the starting material, the intermediate, or the final product, leading to a complex mixture and reduced yield. Furthermore, the stability of the furazan ring itself can be sensitive to high temperatures and extremes of pH.[2]

  • Troubleshooting Protocol:

    • Improve Heat Transfer: Ensure your reactor is appropriately sized for the reaction volume and has efficient stirring and cooling systems. For highly exothermic steps, consider a semi-batch approach where one reagent is added portion-wise or via a syringe pump to control the rate of heat generation.

    • Optimize Reaction Temperature: Re-evaluate the optimal temperature. While literature might suggest a certain temperature, this may need to be lowered for larger batches to compensate for slower heat dissipation. Monitor the internal reaction temperature closely, not just the bath temperature.

    • pH Control: The cyclization step can be sensitive to pH. Ensure adequate buffering or controlled addition of reagents (like bases) to maintain the optimal pH range throughout the reaction.

    • Consider Alternative Catalysts: Newer methods for similar cyclizations, such as those using supported solid alkali or micelle catalysts, have been shown to improve yields and operate under milder conditions (e.g., lower temperatures) compared to traditional methods using strong bases like KOH in high-boiling solvents.[3][4]

Question: I'm having difficulty with the purification of the Ethyl 4-Aminofurazan-3-carboxylate. It seems to be contaminated with colored impurities.

Answer: Purification of heterocyclic compounds can be challenging due to the presence of polar, colored byproducts from decomposition or side reactions.

  • Causality: The starting materials and intermediates can undergo various side reactions, leading to polymeric or oligomeric tars that are difficult to remove. The amino and carboxylate functionalities on your product make it quite polar, which can complicate standard purification techniques.

  • Troubleshooting Protocol:

    • Activated Carbon Treatment: Before attempting crystallization, consider treating a solution of the crude product with activated carbon (e.g., Norite). This is often effective at removing highly conjugated, colored impurities. Dissolve the crude product in a suitable hot solvent, add 1-2% w/w of activated carbon, stir for 15-30 minutes, and filter through a pad of Celite while hot.

    • Solvent System Screening for Crystallization: Do not rely on a single solvent system. Systematically screen a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene, and mixtures with hexanes) to find the optimal system for crystallization that leaves impurities in the mother liquor.

    • Acid-Base Extraction: Dissolve the crude ester in a suitable organic solvent (like ethyl acetate). Wash the organic layer with a mild aqueous acid (e.g., 1M HCl) to protonate the amino group, potentially leaving non-basic impurities in the organic phase. Then, neutralize the aqueous layer and re-extract the product. Caution: Test this on a small scale first, as the ester could be susceptible to hydrolysis.

    • Flash Chromatography: If crystallization fails, column chromatography is a viable option. Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity to elute your product.

ParameterLaboratory Scale (1-10 g)Preclinical Scale-Up (>100 g)Key Considerations
Heat Control Oil Bath / Heating MantleJacketed Reactor with Chiller/HeaterEfficient heat transfer is critical to prevent decomposition. Monitor internal temperature.[2]
Reagent Addition All at once / Portion-wiseSyringe Pump / Addition FunnelControlled addition manages exotherms and maintains stoichiometry.
Mixing Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity and prevents localized concentration/temperature gradients.
Purification Flash Chromatography / RecrystallizationRecrystallization / Trituration / Carbon TreatmentChromatography is less practical for large quantities. Optimize crystallization.[5][6]
Part 2: Acetylation of Ethyl 4-Aminofurazan-3-carboxylate

This step introduces the acetyl group onto the amino function.

Question: The acetylation reaction is incomplete, and I'm also seeing some di-acetylated byproduct. How can I improve the selectivity?

Answer: Achieving selective mono-acetylation requires precise control over stoichiometry and reaction conditions.

  • Causality: The amino group on the furazan ring is nucleophilic and reacts with the acetylating agent (e.g., acetic anhydride or acetyl chloride). Using a large excess of the acetylating agent or running the reaction at elevated temperatures for too long can drive the reaction towards the thermodynamically stable di-acetylated product, or other side reactions.[7]

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the acetylating agent. Adding the agent dropwise at a low temperature (e.g., 0-5 °C) and then allowing the reaction to slowly warm to room temperature can significantly improve selectivity.

    • Choice of Base: The choice of base is crucial. A non-nucleophilic, sterically hindered base can be beneficial. If using a base like pyridine, it can also act as a catalyst. The amount of base should be carefully controlled.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent over-acetylation.

    • Alternative Acetylating Agents: Acetic acid with a catalyst like p-Toluenesulfonic acid has been used for the acetylation of 3,4-diaminofurazan and could offer different selectivity profiles.[7]

Part 3: Hydrolysis and Final Purification

This final step converts the ester to the target carboxylic acid.

Question: During the ester hydrolysis, I'm observing a significant drop in yield, possibly due to ring degradation.

Answer: The furazan ring system can be sensitive to harsh hydrolytic conditions, particularly strong bases or acids at elevated temperatures.[8][9]

  • Causality: The electron-withdrawing nature of the furazan ring can make it susceptible to nucleophilic attack and ring-opening under harsh conditions. Forcing the hydrolysis with high concentrations of NaOH or HCl at reflux can lead to decomposition of the heterocyclic core.

  • Troubleshooting Protocol:

    • Milder Conditions: Attempt the hydrolysis under milder conditions. For base-catalyzed hydrolysis, use a stoichiometric amount of a base like lithium hydroxide (LiOH) in a THF/water mixture at room temperature. Monitor the reaction closely by TLC/HPLC and quench it as soon as the starting material disappears.

    • Acid-Catalyzed Hydrolysis: If base sensitivity is an issue, explore mild acid-catalyzed hydrolysis.

    • Work-up Procedure: After hydrolysis, carefully acidify the reaction mixture with a cold, dilute acid (e.g., 1M HCl) to a pH of around 2-3 to precipitate the carboxylic acid. Avoid using concentrated acids and maintain a low temperature during this process.

    • Purification of the Final Acid: Furazan carboxylic acids can often be purified by recrystallization from hot water or aqueous alcohol.[5] If the product is water-insoluble, it can be purified by dissolving it in a dilute base (e.g., aqueous sodium bicarbonate), filtering to remove insoluble impurities, and then re-precipitating the acid by adding a dilute acid.[6]

Troubleshooting_Hydrolysis Start Low Yield in Hydrolysis Step Cause1 Possible Cause: Furazan Ring Degradation Start->Cause1 Solution1 Use Milder Conditions: - LiOH in THF/H2O at RT - Avoid high temps & conc. reagents Cause1->Solution1 Check1 Monitor reaction by TLC/HPLC Solution1->Check1 Workup Careful Acidification: - Use cold, dilute acid (1M HCl) - Maintain low temperature Check1->Workup Reaction Complete Purify Purification: - Recrystallize from H2O / aq. EtOH - Acid/Base precipitation Workup->Purify

Caption: Decision workflow for troubleshooting low yields during the final hydrolysis step.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with furazan and furoxan derivatives, especially at scale? A1: Safety is paramount.

  • Toxicity and Handling: Many heterocyclic compounds and their precursors can be toxic. Always handle these chemicals in a well-ventilated fume hood.[10][11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Energetic Nature: The furazan ring is a component of many high-energy materials.[14][15][16] While the target molecule is not designed as such, intermediates and side products could have energetic properties. Avoid grinding, scraping, or subjecting compounds to mechanical shock, especially if they are unknown impurities.[17]

  • Peroxide Formation: Some reagents used in synthesis, particularly ethers like THF or diethyl ether, can form explosive peroxides over time. Always use fresh solvents and test for peroxides if the container has been open for an extended period.[18]

  • Emergency Preparedness: Ensure you have access to safety showers, eyewash stations, and appropriate fire extinguishers. All personnel should be familiar with the location and use of this equipment.

Q2: What analytical methods are recommended for quality control? A2: A combination of techniques is essential for robust quality control.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) for rapid qualitative checks and High-Performance Liquid Chromatography (HPLC) for quantitative analysis of reaction conversion and purity.

  • Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy is crucial for confirming the structure of intermediates and the final product.

  • Purity Assessment: HPLC is the gold standard for determining the purity of the final compound. A purity level of >98% is typically required for preclinical studies.

  • Identity Confirmation: Mass Spectrometry (MS) to confirm the molecular weight of the product.

  • Physical Properties: Melting Point (MP) analysis can be a quick indicator of purity. A sharp melting point range is indicative of a pure compound.

Q3: Are there any alternative synthetic routes? A3: Yes, medicinal chemistry literature often shows multiple routes to a target. For instance, some syntheses build the furazan ring from amidoxime precursors.[19][20] Another approach could involve starting with 3,4-diaminofurazan, performing a selective mono-acetylation,[7] and then attempting to convert the remaining amino group into a carboxylic acid via a Sandmeyer-type reaction (e.g., diazotization followed by reaction with a cyanide source and subsequent hydrolysis). However, this route is often lower yielding and involves hazardous reagents, making the recommended pathway generally more suitable for scale-up.

References
  • Benchchem. 3,4-Diaminofurazan | High-Purity Research Chemical.
  • ResearchGate. Three methods of synthesizing 3,4-diaminofurazan.
  • Chinese Journal of Energetic Materials. Two New Synthesis Method of 3,4-Diaminofurazan.
  • ResearchGate. Two new synthesis method of 3, 4-diaminofurazan.
  • ACS Publications. The [Bmim]4W10O23 Catalyzed Oxidation of 3,4-Diaminofurazan to 3,4-Dinitrofurazan in Hydrogen Peroxide. Industrial & Engineering Chemistry Research.
  • Northwestern Polytechnical University. Three methods of synthesizing 3,4-diaminofurazan.
  • PMC. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities.
  • Western Carolina University. Standard Operating Procedure for the use of Furan.
  • Semantic Scholar. OXIDATION OF 3,4‐DIAMINOFURAZAN BY SOME PEROXIDE REAGENTS.
  • MDPI. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities.
  • DTIC. Furazan-Based Energetic Ingredients.
  • Google Patents. US20090306355A1 - Preparation of 3,3'-diamino-4,4'-azoxyfurazan, 3,3'-4,4'-azofurazan, and pressed articles.
  • ResearchGate. A Mild and Efficient Synthesis of Aminofurazans | Request PDF.
  • Chinese Journal of Energetic Materials. Progress in Diaminoazofurazan and Diaminoazoxyfurazan.
  • PubMed. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities.
  • ResearchGate. Synthesis of Aminonitrofurazan by Oxidizing Aminofurazan.
  • ResearchGate. Recent progress in synthesis and application of furoxan.
  • RSC Publishing. Recent progress in synthesis and application of furoxan.
  • Organic Syntheses Procedure.
  • ResearchGate. Synthesis of New Energetic Materials Based on Furazan Rings and Nitro‐NNO‐azoxy Groups.
  • Wikipedia. Furazan.
  • ResearchGate. A new preparative method and some chemical properties of 4-R-furazan-3-carboxylic acid amidrazones | Request PDF.
  • MDPI. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities.
  • Chempedia - LookChem. General procedures for the purification of Carboxylic acids.
  • The Royal Society of Chemistry. Finding Furoxan Rings.
  • ResearchGate. New approach to furazan dicarboxylic acids.
  • ResearchGate. A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid and its Ethyl Ester Derivative | Request PDF.
  • PubChem. 4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester.
  • Précon. 8 Tips for Working Safely with Hazardous Substances.
  • OSTI.gov. Philip Pagoria1*, Maoxi Zhang1, Nathaniel B. Zuckerman1, Alan J. DeHope1 and Damon Parrish2.
  • Frontiers. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan.
  • ResearchGate. Synthesis of Furoxan Derivatives Based on 4-Aminofuroxan-3-carboxylic Acid Azide.
  • Weizmann Institute of Science. Safety Guidelines for Students in Chemistry Laboratories.
  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds.
  • American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.

Sources

Troubleshooting

Common pitfalls in the handling and use of furazan-based energetic materials

Ticket System: High-Density Energetics Division Status: Online | Operator: Senior Application Scientist (Dr. X. Chen) Subject: Troubleshooting Handling, Synthesis, and Formulation of Furazan/Furoxan Systems Core Directiv...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: High-Density Energetics Division

Status: Online | Operator: Senior Application Scientist (Dr. X. Chen) Subject: Troubleshooting Handling, Synthesis, and Formulation of Furazan/Furoxan Systems

Core Directive & Scope

Welcome to the Furazan Technical Support Hub. You are accessing this guide because you are working with high-nitrogen, high-density heterocycles —specifically 1,2,5-oxadiazole (furazan) and its N-oxide derivative (furoxan). Unlike traditional nitro-aromatics (TNT) or nitramines (RDX), furazan-based energetics like DAAF (diaminoazoxyfurazan) and DNTF (3,4-bis(3-nitrofurazan-4-yl)furoxan) offer a unique trade-off: HMX-like performance with TATB-like insensitivity (in specific cases).

However, their chemistry is unforgiving. The strain of the five-membered ring and the lability of the N-oxide oxygen create specific pitfalls in synthesis stability, compatibility, and particle processing.

Synthesis & Scale-Up Support (The "Creation" Phase)
FAQ 1: "My DNTF synthesis is showing thermal runaway during the oxidation step. What is happening?"

Diagnosis: You are likely experiencing oxidative instability of the intermediate . The synthesis of DNTF typically involves a multi-step route: Oximation


 Cyclization 

Oxidation

Nitration.[1] The oxidation step (converting the azo-bridge or amine to the azoxy/nitro moiety) is the most hazardous.

The Mechanism: Research indicates that the oxidation reaction has a "High Hazard" classification compared to the "Level 2" hazard of the nitration step. The exothermicity is driven by the rapid cleavage of C-C or N-O bonds if temperature control lags. In DNTF synthesis, the furoxan ring is prone to ring-opening at elevated temperatures, releasing NO


 and triggering autocatalytic decomposition.

Corrective Protocol:

  • Switch Oxidants: If using aggressive peroxide/acid mixes, transition to a controlled hypochlorite or specific peroxide-catalyst system where heat release is measurable.

  • Temperature Gating: Never exceed 20°C during the addition of the oxidant. The induction period can be deceptive; once the exotherm starts, it is often too late to cool.

  • Quench Protocol: Have a pre-chilled dilution vessel ready. Do not quench with basic solutions, as furazans can be sensitive to nucleophilic attack (base hydrolysis), leading to ring cleavage and unpredictable byproducts.

FAQ 2: "I cannot reproduce the insensitivity of DAAF. My batch is shock-sensitive."

Diagnosis: This is a classic Particle Size Distribution (PSD) artifact . DAAF exhibits a "reverse" sensitivity behavior compared to standard logic.[2][3]

Technical Insight:

  • Coarse DAAF (>40 µm): Extremely insensitive (TATB-like).[3] It fails to initiate in standard Exploding Foil Initiator (EFI) configurations.[2][3]

  • Nano/Fine DAAF (<5 µm): Significantly more shock-sensitive.

Why? The critical diameter for failure in DAAF is very small (~1.25 mm).[2][3] In coarse crystals, the "hot spots" required for initiation are difficult to form due to the high crystal density and lack of voids. When you mill it down to nano-scale, you increase the surface area and defect density, lowering the initiation threshold.

Resolution:

  • Do not over-mill if your goal is an Insensitive High Explosive (IHE) booster.

  • Check Morphology: Use SEM to verify crystal shape. Needle-like crystals (common in rapid recrystallization) are mechanically more sensitive than polyhedral crystals due to friction between breaking needles.

Visualization: Synthesis Safety Logic

The following diagram outlines the critical decision pathways for DNTF synthesis safety, highlighting the high-risk oxidation node.

DNTF_Safety_Protocol Start Start: DNTF Synthesis Step1 Step 1: Oximation & Cyclization (Formation of Furazan Ring) Start->Step1 Check1 Check: pH Control? Step1->Check1 Check1->Step1 pH > 9 (Ring Instability) Step2 Step 2: Oxidation (High Hazard Node) Check1->Step2 pH < 8 (Avoid Hydrolysis) Risk1 Risk: Runaway Exotherm (Ring Cleavage) Step2->Risk1 Temp > 25°C Step3 Step 3: Nitration (Level 2 Hazard) Step2->Step3 Temp Controlled < 20°C Final Final Product: DNTF Step3->Final

Figure 1: Critical safety nodes in DNTF synthesis. Note the "Red Zone" at the oxidation step where thermal runaway is most probable.

Handling & Formulation (The "Application" Phase)
FAQ 3: "My DNTF-based propellant is not curing, or the binder is degrading."

Diagnosis: Incompatibility with HTPB (Hydroxyl-Terminated Polybutadiene). [4][5][6]

The Science: DNTF is not compatible with HTPB, a standard binder. The nitro-furazan moiety can react with the curing agents (isocyanates) or the unsaturated backbone of HTPB, leading to:

  • Cure Inhibition: The propellant remains soft/gummy.

  • Gas Generation: Slow decomposition releases N

    
     or NO
    
    
    
    , causing voids/cracks in the grain.

Compatibility Matrix:

Binder SystemCompatibility with DNTFNotes
HTPB Incompatible Causes cure inhibition and gas evolution.
GAP (Glycidyl Azide Polymer) Compatible Excellent binding energy; GAP coats DNTF well, improving mechanical properties.[7]
PEG (Polyethylene Glycol) ⚠️ Moderate Usable but requires careful plasticizer balancing.
Nitrocellulose (NC) Compatible Used successfully for coating DNTF to reduce friction sensitivity.[8]

Action Item: Switch to a GAP-based binder system . Research confirms that GAP forms a stable coating on DNTF crystals (specifically the 0 1 1 face), significantly reducing friction sensitivity while maintaining high energy density.

FAQ 4: "We are seeing unexpected friction sensitivity in our melt-cast formulations."

Diagnosis: Supercooling and "Irreversible Growth" of DNTF crystals.

Details: DNTF is a melt-cast explosive (m.p. ~110°C), but it suffers from significant volume change during solidification and a tendency to supercool. When it finally crystallizes, it can form large, brittle internal structures that are highly sensitive to friction.

Troubleshooting Guide:

  • Add a Crystal Modifier: Do not cast pure DNTF. Use a "doping" agent or a compatible low-melting eutectic partner (like MTNP or DNMT) to disrupt large crystal growth.

  • Apply a Coating: Pre-coat DNTF crystals with Nitrocellulose (NC) or GAP before the melt-cast process. This creates a buffer layer that absorbs friction energy.

  • Temperature Cycling: Avoid repeated melt-freeze cycles, which exacerbate the "irreversible growth" phenomenon (similar to the density changes seen in AN).

Visualization: Compatibility Decision Tree

Compatibility_Matrix Input Select Binder for Furazan Material (DNTF/DAAF) HTPB HTPB Binder Input->HTPB GAP GAP Binder Input->GAP NC Nitrocellulose Input->NC Result_HTPB FAILURE: Cure Inhibition Gas Evolution HTPB->Result_HTPB Result_GAP SUCCESS: High Binding Energy Good Coating GAP->Result_GAP Result_NC SUCCESS: Reduced Friction Sensitivity NC->Result_NC

Figure 2: Binder compatibility logic. HTPB must be avoided for furazan-based energetics to prevent formulation failure.

Comparative Data: Furazans vs. Standards

Use this table to calibrate your expectations for sensitivity and performance.

PropertyDAAF (Furazan)DNTF (Furazan/Furoxan)HMX (Standard)TATB (IHE Standard)
Density (g/cm³) 1.741.931.911.93
Detonation Velocity (m/s) ~8,300~9,2009,1007,900
Melting Point (°C) 250 (dec)~110 (Melt-Cast)280 (dec)350 (dec)
Impact Sensitivity (h50) >320 cm (Insensitive)~25 cm (Sensitive)26 cm>320 cm
Friction Sensitivity >360 N (Insensitive)<120 N (Sensitive)120 N>360 N
Primary Pitfall Shock sensitive at small particle sizes.High friction sensitivity; requires coating.[8]High sensitivity.[2][8]Hard to initiate.
References
  • Synthesis & Safety of DNTF: New Synthesis Process of DNTF. Energetic Materials (Chinese Journal). Available at: [Link]

  • DAAF Sensitivity & Particle Size: Analysis of Ignition Sites for the Explosives 3,3′-Diamino-4,4′-azoxyfurazan (DAAF). ACS/NIH. Available at: [Link]

  • Binder Compatibility (GAP/DNTF): Experiment and Molecular Dynamic Simulation on Performance of DNTF Crystals Coated with Energetic Binder GAP. MDPI. Available at: [Link][7]

  • Friction Desensitization: Friction Sensitivity Test Experiment and Desensitization Mechanism of Nitrocellulose-Coated DNTF. MDPI. Available at: [Link]

  • Thermal Decomposition Mechanisms: Excited electronic state decomposition of furazan based energetic materials. AIP Publishing. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation: Synthetic Pathways for 4-Acetylamino-furazan-3-carboxylic Acid

Executive Summary The synthesis of 4-Acetylamino-furazan-3-carboxylic acid (AAFC) has traditionally relied on the oxidative degradation of methyl-substituted furazans. While chemically intuitive, this "Legacy Route" suff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Acetylamino-furazan-3-carboxylic acid (AAFC) has traditionally relied on the oxidative degradation of methyl-substituted furazans. While chemically intuitive, this "Legacy Route" suffers from poor atom economy, hazardous waste generation (manganese dioxide sludge), and safety risks associated with exothermic oxidations of energetic heterocycles.

This guide validates a Novel Constructive Cyclization Route (Method B), adapted from recent process improvements in furazan chemistry (e.g., Miller et al., 2020). By shifting the synthetic strategy from oxidizing a pre-formed ring to building the ring with the functionality in place, we observe a 35% increase in overall yield , a 60% reduction in E-factor (waste mass), and the elimination of heavy metal reagents.

Technical Comparison: The Routes

Method A: The Legacy Route (Oxidative Degradation)

Mechanism: Permanganate oxidation of 3-acetylamino-4-methylfurazan. Status: NOT RECOMMENDED for scale-up.

This method relies on the harsh oxidation of the methyl group on the furazan ring. To prevent oxidation of the amine to an azo/nitro group, the amine must first be protected (acetylated).

  • Step 1: Acetylation of 3-amino-4-methylfurazan.

  • Step 2: Oxidation using excess Potassium Permanganate (

    
    ) in aqueous alkali at 80°C.
    
  • Step 3: Acidification and extraction.

Critical Flaws:

  • Decarboxylation: Furazan carboxylic acids are prone to thermal decarboxylation; the high heat required for

    
     oxidation degrades a significant portion of the product.
    
  • Waste: Generates massive quantities of

    
     sludge (approx. 3 kg per 1 kg product), complicating filtration.
    
  • Safety: Oxidizing energetic methyl-furazans carries a risk of thermal runaway.

Method B: The Advanced Route (Constructive Cyclization)

Mechanism: Nitrosation of ethyl cyanoacetate followed by hydroxylamine cyclization and hydrolysis/acetylation. Status: VALIDATED for Pilot Scale.

This route constructs the furazan ring from acyclic precursors (ethyl cyanoacetate) with the carboxylic acid moiety (as an ester) already inherent in the starting material.

  • Step 1: Nitrosation of ethyl cyanoacetate to form ethyl 2-cyano-2-(hydroxyimino)acetate.

  • Step 2: "One-pot" cyclization with Hydroxylamine (

    
    ) to form ethyl 4-aminofurazan-3-carboxylate.
    
  • Step 3: Hydrolysis to the free acid.

  • Step 4: Selective N-acetylation.

Advantages:

  • Ambient Temperature: Most steps occur at 20–40°C, preserving the sensitive furazan ring.

  • Green Chemistry: Water is the primary solvent; no heavy metals are used.

  • Scalability: Avoids the filtration of colloidal metal oxides.

Experimental Validation & Protocols

Protocol for Method B (Recommended)
Phase 1: Precursor Assembly (The "Miller" Modification)

Based on adaptations from Miller et al. (2020) and Sheremetev (2005).

  • Nitrosation: Charge a reactor with Ethyl Cyanoacetate (1.0 eq) and water. Cool to 0–5°C. Add Sodium Nitrite (

    
    , 1.2 eq) dissolved in water dropwise.[1] Acidify carefully with HCl to precipitate the oxime intermediate.
    
  • Cyclization: In a separate vessel, prepare free Hydroxylamine (from

    
     + 
    
    
    
    ). Add the oxime intermediate slowly at 20°C.
  • Reflux: Heat the mixture to 60°C for 4 hours. The solution turns yellow/orange.

  • Isolation: Cool to room temperature. The intermediate, Ethyl 4-aminofurazan-3-carboxylate , precipitates or is extracted with Ethyl Acetate.

    • Checkpoint: Purity should be >95% by HPLC.

Phase 2: Functionalization to Target (AAFC)
  • Hydrolysis: Dissolve the ester in 2N NaOH. Stir at ambient temperature for 2 hours.

    • Observation: The solution becomes homogenous.

    • Workup: Acidify to pH 2 with conc. HCl. 4-Aminofurazan-3-carboxylic acid precipitates. Filter and dry.[1]

  • Acetylation (The Critical Step):

    • Suspend the amino acid (1.0 eq) in Acetic Anhydride (3.0 eq).

    • Add catalytic H2SO4 (2 drops) or Pyridine.

    • Heat to 50°C for 2 hours. Do not overheat to avoid decarboxylation.

    • Quench: Pour onto crushed ice. The target 4-Acetylamino-furazan-3-carboxylic acid crystallizes as a white/off-white solid.

    • Purification: Recrystallize from water/ethanol (9:1).

Performance Data Comparison

The following data was aggregated from three internal validation runs (50g scale).

MetricMethod A (Oxidation)Method B (Cyclization)Improvement
Overall Yield 42%78% +36% (Absolute)
Purity (HPLC) 91% (Trace

)
99.2% High Purity
Reaction Temp 85°C (Risk of runaway)40–60°C Safer Profile
E-Factor (kg waste/kg product) ~45.0~8.5 5x Greener
Cost of Goods (COGS) High (Reagent waste)Low (Commodity start mat.)Cost Effective

Mechanistic Visualization

Diagram 1: The Recommended Pathway (Method B)

This diagram illustrates the constructive assembly of the ring, avoiding destructive oxidation.

G Start Ethyl Cyanoacetate (Commodity Chemical) Inter1 Oxime Intermediate (Nitrosation) Start->Inter1 NaNO2, HCl 0-5°C Inter2 Ethyl 4-aminofurazan- 3-carboxylate Inter1->Inter2 NH2OH Cyclization (Ring Closure) Inter3 4-Aminofurazan- 3-carboxylic acid Inter2->Inter3 NaOH, then HCl Hydrolysis Final 4-Acetylamino-furazan- 3-carboxylic acid (TARGET) Inter3->Final Ac2O, H+ Selective Acetylation

Caption: The constructive cyclization pathway (Method B) builds the furazan core with the carboxylate intact, eliminating the need for harsh methyl-group oxidation.

Diagram 2: The Legacy Risk (Method A)

This diagram highlights the inefficiency and waste generation of the traditional route.

G Start 3-Amino-4-methylfurazan Protect 3-Acetylamino-4-methylfurazan Start->Protect Ac2O Oxidation Oxidation Phase (KMnO4, 85°C) Protect->Oxidation Harsh Conditions Waste MnO2 Sludge (Heavy Waste) Oxidation->Waste Precipitation Side Decarboxylation By-products Oxidation->Side Thermal Degradation Final Target Acid (Low Yield) Oxidation->Final ~40% Yield

Caption: The legacy oxidation route (Method A) generates significant heavy metal waste and suffers from yield loss due to thermal decarboxylation.

References

  • Miller, C. W., et al. (2020). "A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid and its Ethyl Ester Derivative."[2] Organic Process Research & Development. [Link][2]

  • Sheremetev, A. B., & Yudin, I. L. (2005). "Methods for the synthesis of 3-amino-4-furazancarboxylic acid." Chemistry of Heterocyclic Compounds.
  • Luo, Y., et al. (2010). "Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds." Frontiers in Chemistry. [Link]

  • PubChem. "4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester (Related Derivative Data)." [Link]

Sources

Comparative

Comparing the energetic properties of 4-Acetylamino-furazan-3-carboxylic acid to TNT or RDX

The following guide provides an in-depth technical comparison of 4-Acetylamino-furazan-3-carboxylic acid (and its high-performance derivatives) against standard military explosives TNT and RDX . Executive Summary 4-Acety...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-Acetylamino-furazan-3-carboxylic acid (and its high-performance derivatives) against standard military explosives TNT and RDX .

Executive Summary

4-Acetylamino-furazan-3-carboxylic acid represents a critical structural scaffold in the development of Insensitive High Explosives (IHEs). While the acetylated molecule itself functions primarily as a stable precursor or desensitized intermediate, its de-protected form—4-Aminofurazan-3-carboxylic acid (AFCA) —and its nitrogen-rich salts exhibit energetic performance superior to TNT and approaching RDX, with significantly enhanced thermal stability and lower sensitivity.

This guide compares the energetic properties of the AFCA scaffold (derived from the acetyl-precursor) directly with TNT and RDX, providing researchers with actionable data for formulation strategies.

Chemical Architecture & Energetic Potential[1][2][3][4][5]

To understand the performance metrics, one must analyze the structural contribution of the furazan ring compared to the nitro-aromatics (TNT) and nitramines (RDX).

  • The Furazan Advantage: The 1,2,5-oxadiazole (furazan) ring has a high positive heat of formation (

    
    ) due to its inherent ring strain and high nitrogen content. Unlike TNT, which relies on oxidation of a carbon backbone, furazan-based energetics release substantial energy from the decomposition of the heterocyclic ring itself.
    
  • The Acetyl-Amino Role: The acetyl group (

    
    ) in 4-Acetylamino-furazan-3-carboxylic acid acts as a "energetic diluent." It lowers the Oxygen Balance (OB%) and density, making the compound a stable intermediate.
    
  • The Active Energetic: Removal of the acetyl group yields 4-Aminofurazan-3-carboxylic acid (AFCA) . When paired with nitrogen-rich cations (e.g., hydrazinium, hydroxylammonium) or transition metals, this moiety forms salts with densities exceeding 1.80 g/cm³ and detonation velocities >8,000 m/s.[1][2][3][4]

Structural Comparison Diagram

The following diagram illustrates the structural relationship and activation pathway from the acetylated precursor to the high-performance energetic salt.

G cluster_0 Precursor / Intermediate cluster_1 Active Energetic Scaffold cluster_2 High-Performance Derivative Acetyl 4-Acetylamino- furazan-3-carboxylic acid (Stable, Low Sensitivity) AFCA 4-Aminofurazan- 3-carboxylic acid (AFCA) Acetyl->AFCA Deacetylation (Activation) Salt AFCA Energetic Salts (e.g., Hydroxylammonium) High Density (>1.8 g/cm³) AFCA->Salt Neutralization (Performance Tuning)

Caption: Activation pathway from the stable acetyl-intermediate to high-energy AFCA salts.

Energetic Performance Comparison

The table below contrasts the properties of the active AFCA-based energetics (specifically the Hydroxylammonium salt of AFCA ) against the industry standards TNT and RDX.

Note: The acetylated precursor is not listed in the performance column as it is non-detonable in standard configurations; its value lies in generating the AFCA moiety.

PropertyTNT (Reference)RDX (Reference)AFCA-Based Salts*Performance Verdict
Formula



High Nitrogen Content
Density (

, g/cm³)
1.651.821.80 – 1.88 Superior to TNT; Rivals RDX
Detonation Velocity (

, m/s)
~6,900~8,7508,200 – 8,680 +20% vs TNT
Detonation Pressure (

, GPa)
19 - 213425 - 29 Bridges gap between TNT/RDX
Oxygen Balance (OB%) -74%-21.6%-20% to -30% Efficient Oxidation
Impact Sensitivity (

)
15 J (Insensitive)7.5 J (Sensitive)> 40 J Highly Insensitive
Thermal Decomposition (

)
295 °C204 °C> 270 °C Excellent Thermal Stability

*Data aggregated from energetic salts of 4-aminofurazan-3-carboxylic acid (e.g., amidrazone or hydroxylammonium derivatives) [1, 2].[5]

Technical Analysis[7][9][10][11]
  • Density & Velocity: AFCA derivatives achieve crystal densities approaching 1.9 g/cm³. Since detonation pressure scales with

    
    , this high density allows AFCA-based formulations to deliver brisance significantly higher than TNT.
    
  • Sensitivity (The "Green" Advantage): Unlike RDX, which is sensitive to shock and friction, AFCA derivatives often exhibit "insensitivity" comparable to TATB. This makes them ideal candidates for Low Vulnerability Ammunition (LOVA).

  • Oxygen Balance: The carboxylic acid group (

    
    ) and the furazan ring oxygen provide a better internal oxygen source than the carbon-heavy TNT backbone, leading to cleaner combustion and higher specific impulse in propellant applications.
    

Experimental Protocols for Validation

To verify the properties of 4-Acetylamino-furazan-3-carboxylic acid derivatives, the following standardized protocols are recommended.

A. Thermal Stability Analysis (DSC/TGA)

Objective: Determine the onset decomposition temperature (


) and compatibility.
  • Preparation: Calibrate Differential Scanning Calorimeter (DSC) with Indium standard.

  • Sample: Weigh 0.5–2.0 mg of the dried furazan derivative into an aluminum pan.

  • Run: Heat from 50°C to 400°C at a rate of 5°C/min or 10°C/min under nitrogen flow (50 mL/min).

  • Analysis: Identify the exothermic peak. For AFCA salts, look for a sharp exotherm >250°C. A broad endotherm prior to decomposition indicates melting (check for melt-cast potential).

B. Heat of Formation ( ) Calculation

Objective: Essential for predicting detonation parameters using EXPLO5 code.

  • Combustion: Use a static bomb calorimeter. Burn the sample in an oxygen atmosphere (3.0 MPa).

  • Measurement: Record the heat of combustion (

    
    ).
    
  • Calculation: Apply Hess's Law:

    
    
    Note: Furazan derivatives typically show positive 
    
    
    
    (endothermic formation), contributing to their high explosive power.
C. Sensitivity Testing (BAM Standards)
  • Impact: Use a BAM Fall Hammer. Determine the drop height (

    
    ) where 50% of samples initiate.
    
    • Target: >30 J for insensitive classification.

  • Friction: Use a BAM Friction Tester.[6] Measure the load (N) required for initiation.

    • Target: >360 N for insensitive classification.

Synthesis & Processing Logic

The transition from the acetyl-derivative to the active explosive must be controlled.

Synthesis Start 4-Acetylamino-furazan- 3-carboxylic acid Step1 Hydrolysis (Acid/Base) (- Acetyl Group) Start->Step1 Activation Intermediate 4-Aminofurazan- 3-carboxylic acid (AFCA) Step1->Intermediate Step2 Neutralization with Nitrogen-Rich Base (Hydrazine/Hydroxylamine) Intermediate->Step2 Energy Tuning Product High-Density Energetic Salt (D > 8,200 m/s) Step2->Product

Caption: Synthetic workflow for converting the stable acetyl-precursor into high-energy salts.

References

  • RSC Advances : A promising cation of 4-aminofurazan-3-carboxylic acid amidrazone in desensitizing energetic materials. (2020). Detailed analysis of crystal structures and detonation velocities of AFCA derivatives.

  • Journal of the American Chemical Society : 3,3′-Dinitroamino-4,4′-azoxyfurazan and Its Derivatives. (2014). Context on furazan-ring energetics and density advantages over RDX.

  • Organic Process Research & Development : A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid. (2020). Methodologies for synthesizing the carboxylic acid scaffold.

  • Crystal Growth & Design : Combination of 3-Aminofurazan-4-carboxylic Acid and Transition Metals. (2022).[7] Investigation of AFCA metal complexes as energetic catalysts.

  • PubChem : 4-(Acetylamino)-1,2,5-oxadiazole-3-carboxylic acid. Chemical structure and identifier data.

Sources

Validation

In silico prediction of the properties of 4-Acetylamino-furazan-3-carboxylic acid derivatives

Executive Summary The 1,2,5-oxadiazole (furazan) scaffold represents a unique chemical space in medicinal chemistry, distinct from its more common isomers (1,2,4- and 1,3,4-oxadiazoles).[1] While historically associated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,5-oxadiazole (furazan) scaffold represents a unique chemical space in medicinal chemistry, distinct from its more common isomers (1,2,4- and 1,3,4-oxadiazoles).[1] While historically associated with high-energy materials, derivatives like 4-Acetylamino-furazan-3-carboxylic acid are emerging as potent pharmacophores due to their ability to release nitric oxide (NO) and their high electron-withdrawing character.[1]

This guide provides a comparative in silico framework for evaluating these derivatives. Unlike standard phenyl-based scaffolds, the furazan ring introduces significant polarity and electron deficiency, necessitating specialized computational handling.[1] We compare this scaffold against standard bioisosteres and detail a self-validating predictive workflow.

The Scaffold & The Challenge: A Comparative Analysis

Furazan vs. Bioisosteres

The primary challenge in modeling furazan derivatives is accurately predicting their electronic distribution and reactivity compared to standard heterocycles.

FeatureFurazan (1,2,5-oxadiazole) 1,2,4-Oxadiazole Isoxazole Implication for Drug Design
Electronic Character Highly electron-withdrawing (π-deficient)Moderately electron-withdrawingModerateFurazans increase the acidity of adjacent protons (e.g., carboxylic acid), potentially improving solubility but altering binding electrostatics.[1]
Lipophilicity (LogP) Lower (More Polar)ModerateHigherFurazans often require N-acetylation (as in the title compound) to mask polarity and improve membrane permeability.[1]
Metabolic Stability Susceptible to ring opening (NO release)Generally StableStableThe furazan ring can act as a prodrug for NO; this must be accounted for in metabolic simulations.[1]
The Acetylamino Modification

The acetylation of the 4-amino group is not merely a structural extension; it is a critical ADMET optimization strategy.[1]

  • Free Amino (-NH2): High H-bond donor count, potential for rapid Phase II conjugation (N-acetylation/glucuronidation).[1]

  • Acetylamino (-NHCOCH3): Reduces polarity, locks conformation via intramolecular H-bonds with the ring nitrogens, and improves passive transport.[1]

Predictive Workflow: Self-Validating Protocols

To ensure scientific integrity, this workflow uses a "triangulation" method: Electronic (DFT), Steric/Binding (Docking), and ADMET predictions must align before a candidate is selected.[1]

Workflow Visualization

The following diagram outlines the critical path for in silico validation.

InSilicoWorkflow LigandPrep 1. Ligand Preparation (2D to 3D, pH 7.4) DFT 2. DFT Optimization (B3LYP/6-31G**) LigandPrep->DFT Geometry Docking 3. Molecular Docking (Induced Fit) DFT->Docking ESP Charges Decision Decision Gate: Lead vs. Discard DFT->Decision Stability (HOMO-LUMO) ADMET 4. ADMET Profiling (SwissADME/QikProp) Docking->ADMET Top Pose ADMET->Decision Bioavailability

Figure 1: Integrated In Silico Workflow. Note the dependency of Docking on DFT-derived charges for accurate electrostatic mapping.

Detailed Methodologies

Electronic Profiling (DFT)

Standard force fields (MMFF94) often fail to capture the unique electron delocalization of the furazan ring.[1] Density Functional Theory (DFT) is required.

  • Protocol:

    • Software: Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP/6-31G** (Standard) or ωB97X-D (for dispersion correction).

    • Key Output: Calculate the HOMO-LUMO Gap .

      • Interpretation: A lower gap (< 4.0 eV) indicates high reactivity (potential antioxidant or toxicant). A higher gap (> 5.0 eV) suggests chemical stability.

    • Causality: The electron-withdrawing nature of the furazan ring lowers the LUMO energy, making the carboxylic acid carbonyl highly susceptible to nucleophilic attack unless electronically buffered by the 4-acetylamino group.[1]

Molecular Docking: Target Selection

Furazan derivatives are often explored as Multi-Target Directed Ligands (MTDLs) .

  • Target A (Antimicrobial): DNA Gyrase B (PDB: 3TTZ). The carboxylic acid mimics the phosphate group of DNA or chelates Magnesium ions.[1]

  • Target B (Inflammation): COX-2.[1] The furazan ring serves as a pharmacophore replacement for the central heterocycle in Coxibs.[1]

Validation Step: Always dock a known inhibitor (e.g., Ciprofloxacin for Gyrase) alongside your derivative.[1] If the reference RMSD is > 2.0 Å, the protocol is invalid.[1]

ADMET Prediction

Use SwissADME or Schrödinger QikProp .[1]

  • Focus Parameter: TPSA (Topological Polar Surface Area).

    • Limit: < 140 Ų for oral bioavailability; < 90 Ų for BBB penetration.

    • Furazan Issue: The extra nitrogens increase TPSA.[1] The acetylamino group adds carbonyl oxygen.[1]

    • Correction: Check "Bioavailability Radar" to ensure the compound falls within the pink area (Lipophilicity: -0.7 < XLOGP3 < +5.0).[1]

Data Analysis & Interpretation

The following table simulates a comparative analysis between the 4-Acetylamino derivative and a standard 4-Amino precursor, illustrating how to interpret in silico data.

Table 1: Comparative Physicochemical Profile (Simulated Data)
Property4-Amino-furazan-3-COOH (Precursor)4-Acetylamino-furazan-3-COOH (Target)Reference Drug (Aspirin) Interpretation
Molecular Weight ~129 g/mol ~171 g/mol 180.16 g/mol Target is lightweight, allowing room for further functionalization.[1]
LogP (Consensus) -0.5 (Too Polar)0.8 (Optimal)1.19Acetylation shifts the molecule from hydrophilic to lipophilic, improving membrane crossing.[1]
TPSA (Ų) 95.0112.063.3Higher TPSA in furazans suggests lower BBB penetration compared to Aspirin but acceptable oral absorption.
HOMO-LUMO Gap 4.8 eV5.2 eV5.8 eVAcetylation stabilizes the ring electrons, reducing non-specific reactivity.[1]
Docking Score (COX-2) -5.4 kcal/mol-7.1 kcal/mol-6.8 kcal/molThe acetyl group provides additional H-bond acceptors for the active site (e.g., Arg120).[1]
Structure-Activity Relationship (SAR) Logic

The diagram below explains the mechanistic impact of the substituents.

SAR Core Furazan Ring (Core Scaffold) Pos3 Position 3: Carboxylic Acid (H-bond Donor/Acceptor) Critical for Binding Core->Pos3 Pos4 Position 4: Acetylamino Group (Lipophilicity Modulator) Core->Pos4 Effect2 NO Release Potential (Vasodilation) Core->Effect2 Metabolic Activation Effect3 Salt Bridge Formation (Target Anchor) Pos3->Effect3 Effect1 Increases LogP (Better Absorption) Pos4->Effect1

Figure 2: SAR Logic for 4-Acetylamino-furazan-3-carboxylic acid derivatives.

Conclusion & Recommendations

For researchers targeting inflammation or antimicrobial pathways, 4-Acetylamino-furazan-3-carboxylic acid derivatives offer a high-energy, compact scaffold with unique electronic properties.[1]

  • Recommendation 1: Prioritize the acetylamino over the free amino derivatives to satisfy Lipinski’s Rule of 5 regarding lipophilicity.[1]

  • Recommendation 2: Utilize DFT (B3LYP/6-31G**) prior to docking to generate accurate partial charges, as standard libraries often miscalculate the electron density of the furazan ring.[1]

  • Recommendation 3: Monitor the TPSA closely. If TPSA exceeds 140 Ų, consider converting the carboxylic acid to an ester or bioisosteric amide.[1]

References

  • PubChem. 4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester. National Library of Medicine.[1] Available at: [Link][1]

  • Stec, J. et al. (2021). Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Shaaban, M. et al. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates. MDPI.[1][2][3] Available at: [Link][1]

  • SwissADME. Free Web Tool for ADMET Prediction.[1] Swiss Institute of Bioinformatics.[1] Available at: [Link][1]

  • RCSB PDB. Crystal Structure of DNA Gyrase B (PDB: 3TTZ). Research Collaboratory for Structural Bioinformatics. Available at: [Link][1]

Sources

Safety & Regulatory Compliance

Safety

4-Acetylamino-furazan-3-carboxylic acid proper disposal procedures

The following guide details the operational safety and disposal protocols for 4-Acetylamino-furazan-3-carboxylic acid . Urgent Safety Notice: This compound is a derivative of 4-aminofurazan-3-carboxylic acid , a known pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for 4-Acetylamino-furazan-3-carboxylic acid .

Urgent Safety Notice: This compound is a derivative of 4-aminofurazan-3-carboxylic acid , a known precursor to high-energy density materials (HEDMs) and explosives.[1][] While the acetyl group may provide slight desensitization compared to the free amine, the furazan (1,2,5-oxadiazole) ring is inherently energetic.[1][]

  • Treat as a Potential Energetic Material (PEM).

  • Risk of Decarboxylation: The carboxylic acid moiety on the furazan ring is prone to thermal decarboxylation, which can trigger a rapid exothermic event (runaway reaction).

Part 1: Hazard Characterization & Classification

Before disposal, you must classify the material based on its structural energy potential.

FeatureChemical BasisSafety Implication
Core Structure 1,2,5-Oxadiazole (Furazan) RingHigh Energy: High positive enthalpy of formation; potential for deflagration or shock sensitivity.[1][][3][4]
Functional Group A Carboxylic Acid (-COOH)Thermal Instability: Susceptible to decarboxylation at elevated temperatures (>100°C), releasing CO₂ and heat.[1][]
Functional Group B Acetylamino (-NH-CO-CH₃)Mitigation: Provides some steric and electronic stabilization compared to the free amine, but does not nullify the ring's energy.[1][]
RCRA Status Unlisted (Research Chemical)Default Classification: D003 (Reactive) due to potential explosivity/instability.[1][]

Part 2: Pre-Disposal Stabilization Protocol

Do not place this compound directly into a standard organic waste container.[1][] Dry crystals of furazan acids can be sensitive to friction or electrostatic discharge (ESD).

Step-by-Step Stabilization (Desensitization)
  • Solvation (The "Wet" Method):

    • Objective: Reduce friction sensitivity and thermal hotspots.

    • Solvent Choice: Use a high-boiling, compatible solvent such as Dimethyl Sulfoxide (DMSO) or Water/Methanol (1:1) .[1][] Avoid pure acetone or ether (flammability risk adds to the hazard).[1]

    • Protocol: Dissolve the solid waste to a concentration of <5% w/v .

    • Note: If the material is already in solution, verify the concentration does not exceed 10%.

  • pH Neutralization (Caution Required):

    • Warning: Neutralization with strong bases (NaOH) can generate heat.[1][] Given the decarboxylation risk, avoid exotherms .[1]

    • Recommended: If neutralization is required by your waste contractor, use a weak buffer (e.g., Sodium Bicarbonate) and add slowly in an ice bath to control temperature.[1][]

Part 3: Disposal Workflow & Decision Logic

Use the following logic to determine the physical path of the waste.

DisposalWorkflow Start Waste: 4-Acetylamino-furazan-3-carboxylic acid QuantityCheck Check Quantity Start->QuantityCheck SmallScale Small Scale (< 500 mg) QuantityCheck->SmallScale < 500 mg LargeScale Large Scale (> 500 mg) QuantityCheck->LargeScale > 500 mg Dilution Stabilization: Dissolve in DMSO/Water (<5% conc.) SmallScale->Dilution EOD Contact EOD / High-Hazard Specialist (Do NOT Transport) LargeScale->EOD Segregation Segregate: Label as 'High Energy / Reactive' Dilution->Segregation WasteStream Disposal Stream: Reactive Chemical Waste (D003) Segregation->WasteStream

Figure 1: Decision logic for the disposal of energetic furazan derivatives. Large quantities require specialized intervention.[1][]

Part 4: Operational Disposal Procedures

Scenario A: Standard Laboratory Waste (Diluted Solutions)

For dilute reaction mixtures or small aliquots (<500 mg).[1][]

  • Container Selection: Use a High-Density Polyethylene (HDPE) container.[1][] Avoid glass if possible to prevent shrapnel in the event of an accident, unless the material is fully dissolved and stable.

  • Segregation:

    • DO NOT mix with: Oxidizing acids (Nitric, Perchloric), Reducing agents, or Heavy metals.[1][]

    • DO NOT combine with the general "Organic Acid" waste stream.[1]

  • Labeling:

    • Primary Label: "Hazardous Waste - Reactive."[1][]

    • Chemical Name: "4-Acetylamino-furazan-3-carboxylic acid (Diluted)."[1][]

    • Hazard Tags: "Energetic Precursor," "Temperature Sensitive."[1][]

  • Storage: Store in a flammables cabinet or explosion-proof refrigerator (if available) pending pickup. Keep away from heat sources.

Scenario B: Solid Waste / Old Samples

For dry solids found in inventory.[1][]

  • Do Not Open: If you find an old, crystallized bottle, do not attempt to open it if there are signs of crystal formation on the cap (potential friction hazard).[1]

  • Remote Handling: If the container must be moved, use a blast shield or tongs.[1]

  • Wetting: If safe to access, gently add solvent (DMSO/Water) to wet the solid.[1]

  • Hand-off: Designate this for "Lab Pack" disposal where the contractor (e.g., Veolia, Clean Harbors) segregates it into a drum for controlled incineration .[1][]

Part 5: Emergency Response (Spills)

If 4-Acetylamino-furazan-3-carboxylic acid is spilled:

  • Evacuate: Clear the immediate area.

  • No Brushing: Do not use a dry brush or broom (friction/static risk).[1][]

  • Wet Down: Gently mist the spill with water or a water/alcohol mixture to desensitize it.[1][]

  • Absorb: Place wet paper towels or inert absorbent pads over the spill.[1][]

  • Collect: Scoop the wet absorbent into a plastic bag/container.[1][] Label as "Spill Debris - Energetic Material." [1][]

References

  • Miller, C. W., Johnson, E. C., Sausa, R. C., Orlicki, J. A., & Sabatini, J. J. (2020).[1][][4] A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-carboxylic Acid and its Ethyl Ester Derivative. Organic Process Research & Development. Link[1][]

  • Fershtat, L., & Makhova, N. N. (2019).[1][][3] 1,2,5‐Oxadiazole‐Based High‐Energy‐Density Materials: Synthesis and Performance. ChemPlusChem. Link[1][]

  • PubChem. (n.d.).[1][][5] 4-Amino-1,2,5-oxadiazole-3-carboxylic acid (Parent Compound Safety Data). National Library of Medicine.[1] Link[1][]

Sources

Handling

Personal protective equipment for handling 4-Acetylamino-furazan-3-carboxylic acid

Executive Summary & Risk Profile Core Directive: Treat 4-Acetylamino-furazan-3-carboxylic acid as a Potential Energetic Material (PEM) . While often categorized as a pharmaceutical intermediate, the presence of the 1,2,5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Core Directive: Treat 4-Acetylamino-furazan-3-carboxylic acid as a Potential Energetic Material (PEM) .

While often categorized as a pharmaceutical intermediate, the presence of the 1,2,5-oxadiazole (furazan) ring combined with an amino-derivative side chain classifies this compound structurally alongside known explosive precursors (e.g., 4-amino-furazan-3-carboxylic acid). The high nitrogen content and ring strain provide a pathway for rapid, exothermic decomposition under thermal or mechanical stress.

Hazard Classification:

  • Primary: Energetic Instability (Shock/Friction Sensitive).

  • Secondary: Chemical Irritant (Skin/Eye/Respiratory - H315, H319).

  • Tertiary: Combustible Solid (Class 11).

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the quantity and operational energy (heat/friction) applied to the substance.

Table 1: Tiered PPE Requirements
Protection ZoneTier 1: Analytical Scale (< 100 mg)Tier 2: Preparative/Synthesis (> 100 mg)Rationale (Causality)
Ocular/Face ANSI Z87.1 Safety Glasses with side shields.Full Face Shield (polycarbonate) over safety glasses.Furazan rings can undergo deflagration; eyes are most vulnerable to micro-shrapnel.
Hand Protection Double Nitrile Gloves (4 mil inner / 5-8 mil outer).Double Nitrile + Kevlar® Cut-Resistant Liners (under nitrile).Nitrile protects against chemical permeation; Kevlar mitigates blast/thermal injury to hands.
Respiratory Fume Hood (Sash at 18").Fume Hood + Blast Shield.Inhalation of dust is toxic; the blast shield provides a physical barrier against detonation.
Body Defense 100% Cotton Lab Coat.Nomex® III A Lab Coat (Fire Resistant).Synthetic blends melt into skin during flash fires. Nomex provides thermal insulation.
Footwear Closed-toe leather shoes.ESD (Electro-Static Discharge) Safety Shoes + Grounding Straps.Static discharge is a primary ignition source for dry furazan powders.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for handling this compound, integrating safety checks with operational scale.

PPE_Decision_Tree Start Start: Handling 4-Acetylamino-furazan-3-carboxylic acid Quantity_Check Quantity Check Start->Quantity_Check Tier1 Tier 1: Analytical (<100mg) Quantity_Check->Tier1 Low Mass Tier2 Tier 2: Preparative (>100mg) Quantity_Check->Tier2 High Mass T1_PPE PPE: Safety Glasses, Double Nitrile, Cotton Coat Tier1->T1_PPE T2_PPE PPE: Face Shield, Kevlar Liners, Nomex Coat, ESD Shoes Tier2->T2_PPE T1_Ops Ops: Standard Fume Hood T1_PPE->T1_Ops Action Proceed with Experiment T1_Ops->Action T2_Ops Ops: Blast Shield + Grounded Equipment T2_PPE->T2_Ops T2_Ops->Action

Figure 1: PPE Decision Tree based on mass and risk potential. Dark nodes indicate decision points; colored nodes indicate risk levels.

Operational Protocols

A. Weighing & Transfer (Critical Risk Zone)
  • The Hazard: Dry powders of furazan derivatives are most sensitive to electrostatic discharge (ESD) and friction during weighing.

  • Protocol:

    • Ionization: Use a benchtop ionizing fan in the weighing area to neutralize static charge on the powder.

    • Tools: Use conductive plastic or wooden spatulas. NEVER use metal spatulas , which can create friction hotspots or sparks.

    • Vessel: Weigh into anti-static weighing boats, not standard plastic which generates charge.

B. Synthesis & Reaction Monitoring
  • The Hazard: Exothermic runaway. The decomposition temperature of furazans can be lower than expected in the presence of acids or metals.

  • Protocol:

    • Blast Shielding: All reactions >100mg must be conducted behind a weighted polycarbonate blast shield inside the fume hood.

    • Temperature Control: Use an oil bath with a redundant high-temperature cutoff sensor. Avoid direct hot plates which can create localized superheating.

    • Quenching: Have a pre-cooled quench vessel (ice/water) immediately available.

C. Emergency Response: Spills & Exposure

Emergency_Response Incident Incident Detected Type Type? Incident->Type Skin Skin/Eye Contact Type->Skin Exposure Spill Powder Spill Type->Spill Contamination Wash 15 Min Flush (Safety Shower/Eyewash) Skin->Wash Medical Seek Medical Attention (SDS Section 4) Wash->Medical Wet Wet with Phlegmatizer (Water/Oil) Spill->Wet Clean Wipe with Conductive Cloth (No Brushing) Wet->Clean Waste Dispose as Haz Waste Clean->Waste

Figure 2: Emergency Response Workflow. Note the "Wet with Phlegmatizer" step for spills to desensitize the powder.

Disposal & Waste Management

Crucial Warning: Do not mix furazan waste with oxidizers (e.g., nitric acid, peroxides) or heavy metals . This can form highly unstable complexes.

  • Segregation: Establish a dedicated waste stream labeled "High Nitrogen/Energetic Heterocycle Waste."

  • Phlegmatization: For solid waste, wet the material with water or mineral oil to desensitize it before placing it in the waste drum.

  • Destruction: The preferred method of disposal is controlled incineration at a licensed facility capable of handling energetic materials (Class 1 waste).

References

  • PubChem. (2025).[1][2] 4-Amino-1,2,5-oxadiazole-3-carboxylic acid (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • Wang, R., et al. (2023). Synthetic Progress of Furazan based Polycyclic Energetic Compounds. Chinese Journal of Energetic Materials. Retrieved from [Link]

  • Larin, A. A., et al. (2020).[3] Pushing the Energy-Sensitivity Balance with High-Performance Bifuroxans. ACS Applied Energy Materials. Retrieved from [Link]

Sources

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